Arecaidine but-2-ynyl ester tosylate
Description
Propriétés
IUPAC Name |
but-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.C7H8O3S/c1-3-4-8-14-11(13)10-6-5-7-12(2)9-10;1-6-2-4-7(5-3-6)11(8,9)10/h6H,5,7-9H2,1-2H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPXMGUNTQSFGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC(=O)C1=CCCN(C1)C.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Choreography of Arecaidine but-2-ynyl ester tosylate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET), a potent and selective synthetic agonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR). This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of ABET's pharmacological profile, signaling pathways, and experimental considerations.
Core Mechanism of Action: Selective M2 Muscarinic Receptor Agonism
Arecaidine but-2-ynyl ester tosylate is a parasympathomimetic compound that exerts its effects by selectively binding to and activating the M2 subtype of muscarinic acetylcholine receptors.[1][2] The M2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is predominantly expressed in the heart, smooth muscle, and central nervous system. ABET's high affinity and selectivity for the M2 receptor make it a valuable tool for investigating the physiological and pathophysiological roles of this receptor subtype.[1] In preclinical studies, ABET has been shown to dose-dependently decrease mean arterial pressure and heart rate in rats, highlighting its potential for cardiovascular research.[3][4] More recently, its anti-carcinogenic properties in breast cancer models have also been explored.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 119630-77-2 | [1] |
| Molecular Formula | C₁₁H₁₅NO₂・C₇H₈SO₃ | [1] |
| Molecular Weight | 365.44 g/mol | [1] |
| Solubility | Soluble to 100 mM in water | [1][6] |
| Storage | Store at room temperature | [6] |
Pharmacological Parameters
While specific binding affinity (Ki) and potency (EC50) values for this compound at various muscarinic receptor subtypes are not extensively reported in the public domain, its functional selectivity is a key characteristic. ABET demonstrates a notable preference for M2 receptors in cardiac atria over those in the ileum.
| Parameter | Value | Tissue/Assay | Reference |
| M2 Receptor Selectivity | 4.6-fold | Atrium vs. Ileum | [6][7] |
| -logEC₅₀ (Arecaidine Propargyl Ester - APE) | 8.22 | Guinea Pig Atria (M2) | [1] |
| -logEC₅₀ (Arecaidine Propargyl Ester - APE) | 7.77 | Ileum (M2) | [1] |
Note: Data for the closely related analog, Arecaidine Propargyl Ester (APE), is included for comparative purposes.
Downstream Signaling Pathways
Upon binding of this compound, the M2 receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. These can be broadly categorized into canonical and non-canonical pathways.
Canonical Gαi-Mediated Pathway
The primary signaling mechanism of the M2 receptor is through its coupling to inhibitory G proteins of the Gαi/o family.[5] Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] This reduction in cAMP has widespread effects on cellular function, including the modulation of protein kinase A (PKA) activity.
Non-Canonical Signaling Pathways
Beyond the classical Gαi pathway, M2 receptor activation can trigger other signaling cascades, including the PI3K/Akt/mTORC1 pathway and β-arrestin-mediated signaling.[3][8] These non-canonical pathways are increasingly recognized for their roles in regulating cell proliferation, differentiation, and survival.[3][8]
Experimental Protocols
The characterization of this compound's mechanism of action involves a variety of in vitro and in vivo experimental approaches.
Radioligand Binding Assays
These assays are used to determine the binding affinity of ABET for the M2 receptor and its selectivity over other muscarinic receptor subtypes.
Objective: To quantify the affinity (Ki) of ABET for the M2 receptor.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human M2 receptor or from tissues rich in M2 receptors (e.g., heart).
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled M2 antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of ABET.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (concentration of ABET that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Neuronal Functions of the M2 Muscarinic Acetylcholine Receptor [mdpi.com]
- 7. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Quest for Precision: A Technical Guide to the Discovery and Synthesis of Novel M2 Selective Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
The M2 muscarinic acetylcholine (B1216132) receptor (M2R) is a critical G protein-coupled receptor (GPCR) involved in a myriad of physiological processes, making it a compelling target for therapeutic intervention in cardiovascular and neurological disorders.[1][2] However, the high degree of similarity across the five muscarinic receptor subtypes presents a significant challenge in developing subtype-selective agonists to avoid off-target side effects.[2][3] This technical guide provides an in-depth overview of the contemporary strategies for discovering and synthesizing novel M2 selective agonists, with a focus on experimental protocols, data interpretation, and the emerging field of biased agonism.
The M2 Muscarinic Receptor Signaling Landscape
The M2 receptor primarily couples to the Gαi subunit of heterotrimeric G proteins.[4] Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5][6] The dissociated Gβγ subunits can also directly modulate effector proteins, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), which is crucial for cardiac pacemaking.[4] Beyond this canonical pathway, M2R activation can also engage other signaling cascades, including the PI3K/AKT/mTORC1 pathway, sometimes involving β-arrestin.[7] Understanding these pathways is fundamental for designing functional assays and interpreting agonist activity.
Discovery and Synthesis Strategies
The development of novel M2 selective agonists has transitioned from modifying classical acetylcholine analogues to structure-based design and the exploration of unique chemical scaffolds.[1]
A Modern Drug Discovery Workflow
Modern discovery campaigns often integrate computational and experimental approaches. Structure-based design, leveraging crystal structures of the M2 receptor, allows for the rational design of ligands predicted to have high affinity and selectivity.[2][8][9] This is often complemented by high-throughput or fragment-based screening to identify novel chemotypes.[2][8]
Synthetic Approaches and Scaffolds
The synthesis of M2 selective agonists involves diverse chemical strategies depending on the target scaffold.
-
Classical Scaffolds: Many early agonists were derived from acetylcholine. A common synthetic starting point is dimethylaminobutynol, which provides a versatile building block for introducing the propargyl spacer found in many muscarinic ligands.[1]
-
Novel Scaffolds: The search for improved selectivity has led to the exploration of more complex structures.[1][2] Recent breakthroughs include thiophene-based tetrahydropyridines, which have shown promise as Gi-biased M2 selective agonists.[1][3][10] For example, compounds like 1-(thiophen-2-ylmethyl)-3,6-dihydro-2H-pyridinium have been identified as selective inhibitors of cAMP synthesis, demonstrating a bias towards the Gi signaling pathway.[3][10] Structure-based design has also uncovered entirely new chemotypes, unrelated to known muscarinics, that show micromolar agonism.[2][8]
Quantitative Data of Novel M2 Agonists
The characterization of novel compounds requires quantitative assessment of their binding affinity (Ki), functional potency (EC50), and efficacy relative to a standard agonist like acetylcholine. The tables below summarize representative data for novel M2 agonists discovered through structure-based approaches.
Table 1: Binding Affinities (Ki) of Novel Agonists at Muscarinic Receptors
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M2 Selectivity (vs. M1/M3) | Reference |
|---|---|---|---|---|---|
| Compound 3 | >10,000 | 2,700 | >10,000 | ~3.7-fold | [8] |
| Compound 17 | >10,000 | 4,200 | >10,000 | ~2.4-fold | [8] |
| Compound 28 | 8,900 | 660 | >10,000 | ~13.5-fold |[8] |
Table 2: Functional Activity (Potency and Efficacy) of Novel Agonists at the M2 Receptor
| Compound | Assay | pEC50 | % Efficacy (vs. ACh) | Reference |
|---|---|---|---|---|
| Compound 3 | IP Accumulation | 6.2 | 87% | [8] |
| Compound 28 | IP Accumulation | 6.8 | 120% | [8] |
| ACh | IP Accumulation | 7.2 | 100% | [8] |
| Compound 28 | cAMP Inhibition | 6.2 | 100% | [8] |
| ACh | cAMP Inhibition | 8.0 | 100% |[8] |
Note: Data is adapted from published studies and presented for comparative purposes. Assay conditions can significantly influence results.
Key Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of drug discovery. The following are methodologies for key assays used in the characterization of M2 agonists.
Protocol: Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the M2 receptor by measuring its ability to compete with a radiolabeled antagonist.
-
Objective: To determine the Ki of a test compound for the M2 muscarinic receptor.[1]
-
Materials:
-
Cell membranes from cells stably expressing the human M2 receptor (e.g., CHO-K1, HEK293).[1]
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS) or [³H]QNB.[8][11]
-
Test compounds at various concentrations.
-
Non-specific binding control: Atropine (1 µM).
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl with MgCl₂.
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Methodology:
-
Membrane Preparation: Prepare membranes from M2R-expressing cells via homogenization and centrifugation.[1] Resuspend the final membrane pellet in assay buffer and determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
Total and Non-Specific Binding: For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of atropine.
-
Incubation: Add the cell membrane homogenate to all wells. Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol: cAMP Functional Assay
This assay measures the ability of an M2 agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels, a hallmark of Gi-coupled receptor activation.
-
Objective: To determine the potency (EC50) and efficacy of a test compound to inhibit cAMP production via the M2 receptor.
-
Materials:
-
Whole cells expressing the human M2 receptor (e.g., CHO-hM2 cells).[3]
-
Forskolin (B1673556) or another adenylyl cyclase activator.
-
Test compounds at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Methodology:
-
Cell Plating: Seed M2R-expressing cells into 96- or 384-well plates and allow them to adhere overnight.
-
Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a PDE inhibitor in serum-free medium for 15-30 minutes.
-
Agonist Stimulation: Add varying concentrations of the test compound to the wells.
-
Adenylyl Cyclase Activation: Immediately add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and Detection: Stop the reaction and lyse the cells according to the detection kit manufacturer's instructions.
-
Quantification: Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF reader).
-
Data Analysis: Normalize the data, with 100% inhibition being the basal (no forskolin) level and 0% inhibition being the forskolin-only level. Plot the percentage of inhibition against the log concentration of the test compound and fit a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).[3]
-
Future Directions: The Rise of Biased Agonism
A significant advancement in M2 agonist discovery is the development of "biased agonists".[3] These ligands preferentially activate one signaling pathway (e.g., G protein coupling) over another (e.g., β-arrestin recruitment), which could lead to therapies with improved specificity and fewer side effects.[3][10] The identification of compounds that selectively inhibit cAMP synthesis without significantly engaging other pathways represents a promising avenue for developing novel non-opioid analgesics or other targeted therapeutics.[3][10] The continued integration of structural biology, computational chemistry, and innovative pharmacology will undoubtedly accelerate the discovery of the next generation of M2 selective muscarinic agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Based Design and Discovery of New M2 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of Arecaidine but-2-ynyl ester tosylate for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET) is a synthetic derivative of arecaidine, a natural alkaloid found in the areca nut. It is a potent and selective agonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR M2). This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and in vitro experimental protocols for ABET, with a focus on its application in cancer research.
Physicochemical Properties
A summary of the key physicochemical properties of Arecaidine but-2-ynyl ester tosylate is presented in the table below. This data is essential for the proper handling, storage, and preparation of the compound for experimental use.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃NO₅S | [1][2] |
| Molecular Weight | 365.44 g/mol | [1][2] |
| CAS Number | 119630-77-2 | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water up to 100 mM | [4] |
| pKa | Not available | |
| logP (estimated) | Not available | |
| Storage | Store solid form at room temperature. Stock solutions can be stored at -20°C for one month or -80°C for six months. | [5] |
Synthesis of this compound
The synthesis of this compound can be achieved through two primary methods: Tosylation-Mediated Esterification and Direct Esterification using Coupling Agents.
Method 1: Tosylation-Mediated Esterification
This method involves a three-step process starting with the synthesis of a tosylated intermediate.
Experimental Workflow: Tosylation-Mediated Esterification
Caption: Workflow for the synthesis of this compound via tosylation-mediated esterification.
Detailed Protocol:
-
Synthesis of But-2-ynyl Tosylate: In a round-bottom flask, dissolve but-2-ynol and a stoichiometric equivalent of p-toluenesulfonyl chloride in dichloromethane (DCM). Cool the mixture to 0°C in an ice bath. Slowly add triethylamine (1.1 equivalents) to the solution while stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours. After the reaction is complete, wash the mixture with water and brine, dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain but-2-ynyl tosylate.
-
Nucleophilic Substitution with Arecaidine Carboxylate: In a separate flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Add arecaidine (1 equivalent) portion-wise and stir the mixture at room temperature for 1 hour to form the carboxylate anion. To this suspension, add a solution of but-2-ynyl tosylate (1 equivalent) in THF. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Tosylate Salt Formation: Once the reaction is complete, cool the mixture and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the free base of arecaidine but-2-ynyl ester. Dissolve the crude free base in ethanol and add a stoichiometric amount of p-toluenesulfonic acid. The tosylate salt will precipitate out of the solution. Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Method 2: Direct Esterification Using Coupling Agents
This method provides an alternative route that avoids the isolation of the tosylated intermediate.
Experimental Workflow: Direct Esterification
Caption: Workflow for the direct esterification synthesis of this compound.
Detailed Protocol:
-
Activation of Arecaidine: To a solution of arecaidine (1 equivalent) in dry dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Ester Formation: Add but-2-ynol (1.2 equivalents) to the reaction mixture and continue stirring at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography.
-
Work-up and Tosylate Salt Formation: After the reaction is complete, filter off the dicyclohexylurea byproduct. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Dissolve the resulting crude ester in anhydrous diethyl ether and treat with a stoichiometric amount of p-toluenesulfonic acid monohydrate. Stir the mixture for 1 hour, and collect the precipitated tosylate salt by filtration.[6]
Mechanism of Action and Signaling Pathways
This compound is a selective agonist for the M2 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). Activation of the M2 receptor initiates a signaling cascade that has implications in various cellular processes, including cell proliferation, survival, and apoptosis. Recent studies have highlighted its anti-carcinogenic effects in breast cancer.[7]
The signaling pathway initiated by ABET binding to the M2 receptor primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, M2 receptor activation has been shown to modulate the PI3K/Akt/mTOR and MAPK signaling pathways, which are critical regulators of cell growth and survival.[8]
M2 Muscarinic Receptor Signaling Pathway in Cancer
Caption: M2 muscarinic receptor signaling pathway activated by this compound in cancer cells.
In Vitro Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay) in MDA-MB-231 Cells
This protocol is used to determine the effect of ABET on the viability of the triple-negative breast cancer cell line, MDA-MB-231.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in sterile water or an appropriate solvent. Dilute the stock solution to the desired final concentrations in culture medium. A concentration of 0.79 mM has been reported for use with MDA-MB-231 cells.[2] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of ABET. Include a vehicle control (medium with the solvent used to dissolve ABET) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining) in MCF-7 Cells
This protocol is designed to quantify the induction of apoptosis by ABET in the estrogen receptor-positive breast cancer cell line, MCF-7, using flow cytometry.
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for the detection of apoptosis using Annexin V-FITC and Propidium Iodide staining.
Detailed Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 6-well plate at a density of 2 x 10⁵ cells per well in complete culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Treatment: Treat the cells with the desired concentration of this compound. A concentration of 0.32 mM has been reported for use with MCF-7 cells.[2] Include appropriate controls.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
Cell Harvesting: After the incubation period, collect both the adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Combine the detached cells with the cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Conclusion
This compound is a valuable research tool for studying the M2 muscarinic acetylcholine receptor and its role in various physiological and pathological processes. This guide provides essential information for researchers working with this compound, from its fundamental properties to detailed experimental protocols. The provided methodologies and signaling pathway diagrams serve as a foundation for designing and executing robust scientific investigations. As with any experimental work, optimization of protocols for specific cell lines and experimental conditions is recommended.
References
- 1. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arecaidine | this compound | Pyridines | Ambeed.com [ambeed.com]
- 4. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 5. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Arecaidine But-2-ynyl Ester Tosylate: A Technical Guide to its Role in Cholinergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arecaidine but-2-ynyl ester tosylate (ABET) is a potent and selective synthetic agonist of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR). As a crucial component of the cholinergic system, the M2 receptor plays a significant role in mediating inhibitory neurotransmission in the central and peripheral nervous systems. This technical guide provides a comprehensive overview of ABET's pharmacological properties, its mechanism of action within cholinergic signaling pathways, and detailed experimental protocols for its characterization. Quantitative data are presented to facilitate comparative analysis, and key experimental workflows are visualized to enhance understanding. This document is intended to serve as a valuable resource for researchers investigating cholinergic pharmacology and developing novel therapeutics targeting muscarinic receptors.
Introduction to Cholinergic Neurotransmission and the M2 Receptor
The cholinergic system, utilizing the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological processes, including learning, memory, attention, and autonomic control. ACh exerts its effects through two main classes of receptors: nicotinic and muscarinic. The muscarinic acetylcholine receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are widely distributed throughout the body and are key therapeutic targets for a variety of disorders.
The M2 muscarinic receptor is predominantly found in the heart, smooth muscle, and presynaptically on neurons in the central and peripheral nervous systems. Its activation is primarily coupled to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channel activity. This signaling cascade ultimately results in inhibitory effects, such as a decrease in heart rate and the reduction of neurotransmitter release.
Physicochemical Properties of this compound
This compound is a synthetic derivative of arecaidine, an alkaloid found in the areca nut. Its chemical structure is designed to confer selectivity for the M2 muscarinic receptor.
| Property | Value |
| IUPAC Name | 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid but-2-ynyl ester;4-methylbenzenesulfonic acid |
| Synonyms | ABET |
| CAS Number | 119630-77-2 |
| Molecular Formula | C₁₈H₂₃NO₅S |
| Molecular Weight | 365.44 g/mol |
| Solubility | Soluble in water to 100 mM |
| Storage | Store at room temperature |
Quantitative Pharmacological Data
Table 3.1: Functional Potency and Selectivity
| Parameter | Value | Tissue/Assay System | Reference |
| M2 Receptor Selectivity | 4.6-fold higher potency at atrial M2 vs. ileal M2 receptors | Guinea pig atria and ileum | |
| Estimated -logEC₅₀ (M2) | ~8.2 | Guinea pig atria | [1] |
| Estimated -logEC₅₀ (Ileal Receptors) | ~7.7 | Guinea pig ileum | [1] |
Note: The -logEC₅₀ values are estimated based on the compound's comparable potency to Arecaidine Propargyl Ester (APE), for which these values have been published.
Table 3.2: In Vivo Cardiovascular Effects
| Effect | Observation | Animal Model | Reference |
| Mean Arterial Pressure | Dose-dependently decreases | Rat | [2][3] |
| Heart Rate | Dose-dependently decreases | Rat | [2][3] |
Specific dose-response data for the in vivo cardiovascular effects of this compound are not detailed in the available literature.
Signaling Pathways
Activation of the M2 muscarinic receptor by this compound initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase, while non-canonical pathways may also be engaged.
Caption: M2 Muscarinic Receptor Signaling Pathways.
Experimental Protocols
The following protocols provide detailed methodologies for the pharmacological characterization of this compound.
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptor subtypes using the non-selective antagonist [³H]N-methylscopolamine ([³H]NMS).
Materials:
-
Cell membranes expressing human M1-M5 muscarinic receptors (e.g., from stably transfected CHO or HEK293 cells)
-
[³H]N-methylscopolamine (specific activity ~80 Ci/mmol)
-
This compound
-
Atropine (B194438) (for determination of non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired final concentration in assay buffer (typically 10-50 µg protein per well).
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., water). Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of 10 µM atropine (for non-specific binding) or 25 µL of the desired concentration of this compound.
-
25 µL of [³H]NMS at a final concentration close to its Kd (typically 0.1-1.0 nM).
-
50 µL of the diluted cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Terminate the assay by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Caption: Experimental Workflow for Radioligand Binding Assay.
Guinea Pig Atrial Functional Assay
This ex vivo protocol assesses the functional potency of this compound by measuring its negative chronotropic effect on isolated guinea pig atria, a tissue rich in M2 receptors.
Materials:
-
Male guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.
-
This compound
-
Isoprenaline
-
Organ bath system with force transducer and data acquisition software.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and excise the heart. Isolate the atria and mount them in an organ bath containing Krebs-Henseleit solution maintained at 32°C and gassed with 95% O₂ / 5% CO₂. Allow the atria to equilibrate for at least 60 minutes under a resting tension of 1 g, with regular washing every 15 minutes.
-
Stimulation: After equilibration, increase the heart rate by adding a submaximal concentration of isoprenaline (e.g., 30 nM).
-
Cumulative Concentration-Response Curve: Once the isoprenaline-induced tachycardia has stabilized, add this compound to the organ bath in a cumulative manner, increasing the concentration in half-log increments. Allow the response to each concentration to stabilize before adding the next.
-
Data Recording: Record the atrial contraction rate continuously throughout the experiment.
-
Data Analysis:
-
Express the decrease in heart rate as a percentage of the maximal response to the agonist.
-
Plot the percentage response against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of M2 muscarinic receptor function. Its selectivity for the M2 subtype makes it particularly useful for elucidating the role of this receptor in various physiological and pathophysiological processes. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further characterizing the role of this compound in cholinergic neurotransmission and exploring its therapeutic potential. Further studies are warranted to establish a complete binding affinity profile across all muscarinic receptor subtypes and to obtain detailed dose-response data for its in vivo effects.
References
The Pharmacology of Arecaidine but-2-ynyl ester tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arecaidine but-2-ynyl ester tosylate (ABET) is a synthetic derivative of the naturally occurring alkaloid arecaidine. It has garnered significant interest within the scientific community as a potent and selective agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR). This technical guide provides a comprehensive overview of the pharmacology of ABET, detailing its mechanism of action, receptor binding profile, and functional effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development, particularly those with an interest in cholinergic signaling and its therapeutic applications.
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. They play a crucial role in mediating a diverse range of physiological functions, including heart rate regulation, smooth muscle contraction, and glandular secretion. The five subtypes of mAChRs (M1-M5) exhibit distinct tissue distribution and couple to different intracellular signaling pathways. The M2 receptor, the primary target of this compound, is predominantly found in the heart, where it mediates the negative chronotropic and inotropic effects of acetylcholine.
ABET's selectivity for the M2 receptor subtype makes it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor. Furthermore, its potential therapeutic applications in cardiovascular and other disorders are areas of active investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | N-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid but-2-ynyl ester tosylate |
| Synonyms | ABET |
| CAS Number | 119630-77-2 |
| Molecular Formula | C₁₁H₁₅NO₂・C₇H₈SO₃ |
| Molecular Weight | 365.44 g/mol |
| Solubility | Soluble to 100 mM in water |
| Storage | Store at room temperature |
Pharmacology
Mechanism of Action
This compound is a potent and selective agonist of the M2 muscarinic acetylcholine receptor.[1] Upon binding to the M2 receptor, it induces a conformational change that leads to the activation of associated heterotrimeric Gi/o proteins. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the G protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization and a decrease in cellular excitability, particularly in cardiac myocytes.
Receptor Binding and Functional Potency
The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound at muscarinic receptors.
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Parameter | Value | Species/Tissue | Reference |
| M1 | Arecaidine but-2-ynyl ester | pD2 | 7.93 | Not Specified | [2] |
| M2 | Arecaidine but-2-ynyl ester | pD2 | 8.33 | Not Specified | [2] |
| M3 | Arecaidine but-2-ynyl ester | pD2 | 7.67 | Not Specified | [2] |
| M4 | Data Not Available | - | - | - | - |
| M5 | Data Not Available | - | - | - | - |
Table 2: Functional Potency of this compound
| Assay | Parameter | Value | Species/Cell Line | Reference |
| Calcium Channel Current Inhibition | EC50 | 3.6 µM | Rat Sphenopalatine Ganglia Cells | [2] |
| Vasodilation Inhibition | EC50 | 0.5 µM | Porcine Basilar Arterial Rings | [2] |
In Vivo Pharmacology
In vivo studies in normotensive rats have demonstrated that this compound dose-dependently reduces mean arterial pressure (MAP) and heart rate (BPM).[2] This is consistent with its agonist activity at cardiac M2 receptors.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a general method for determining the binding affinity (Ki) of a test compound for muscarinic receptors using [3H]N-methylscopolamine ([3H]NMS) as the radioligand.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (M1-M5).
-
[3H]N-methylscopolamine ([3H]NMS).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., Atropine at 1-10 µM).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order: assay buffer, test compound dilutions (or vehicle for total binding), and non-specific binding control (for non-specific binding wells).
-
Add a fixed concentration of [3H]NMS (typically at its Kd concentration) to all wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Functional Assay
This protocol describes a general method for assessing the ability of an M2 receptor agonist to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.
Materials:
-
Cells stably expressing the human M2 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
Test compound (e.g., this compound).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
96-well or 384-well microplates.
Procedure:
-
Seed the M2 receptor-expressing cells into microplates and culture until they reach the desired confluency.
-
Prepare serial dilutions of the test compound in an appropriate assay buffer.
-
Aspirate the culture medium from the cells and replace it with the assay buffer containing the test compound dilutions.
-
Pre-incubate the cells with the test compound for a specified period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forsklin to induce cAMP production.
-
Incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a concentration-response curve for the test compound's inhibition of forskolin-stimulated cAMP accumulation.
-
Calculate the EC50 value for the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: M2 Muscarinic Receptor Signaling Pathway of ABET.
Caption: Experimental Workflow for Pharmacological Characterization.
Conclusion
This compound is a valuable pharmacological tool for studying M2 muscarinic receptor function. Its selectivity for the M2 subtype allows for the targeted investigation of M2-mediated signaling pathways and physiological effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and other selective muscarinic agonists. Further research is warranted to fully elucidate its binding and functional profile across all muscarinic receptor subtypes and to explore its efficacy in various disease models.
References
The M2 Muscarinic Receptor: A Technical Guide to Signaling Pathways and β-Arrestin Interplay
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the M2 muscarinic acetylcholine (B1216132) receptor (M2R), a critical G protein-coupled receptor (GPCR) in cardiovascular and central nervous system regulation. We delve into its canonical and non-canonical signaling pathways, with a special focus on the pivotal role of β-arrestin in receptor desensitization, internalization, and independent signaling cascades. This document offers structured quantitative data for key ligands and detailed experimental protocols for researchers investigating M2R pharmacology and function.
M2 Muscarinic Receptor Signaling Pathways
The M2R is a member of the muscarinic acetylcholine receptor family that preferentially couples to the Gi/o family of heterotrimeric G proteins.[1][2] Its activation initiates a cascade of intracellular events that are crucial for cellular homeostasis and physiological responses. The signaling mechanisms can be broadly categorized into G protein-dependent and β-arrestin-dependent (G protein-independent) pathways.
Canonical G Protein-Dependent Signaling
Upon agonist binding, the M2R undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which proceed to modulate downstream effectors.[1][3]
-
Inhibition of Adenylyl Cyclase: The primary role of the activated Gαi/o subunit is to inhibit the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous cellular proteins.
-
Modulation of Ion Channels: The liberated Gβγ subunit complex directly interacts with and activates G protein-coupled inwardly-rectifying potassium (GIRK) channels.[5] This activation leads to potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in cellular excitability, a mechanism fundamental to the negative chronotropic and inotropic effects of acetylcholine in the heart.
Figure 1: Canonical G protein-dependent M2R signaling pathway.
β-Arrestin-Mediated Signaling and Regulation
β-arrestins are key scaffolding proteins that play a dual role in M2R function: they mediate receptor desensitization and internalization, and they can initiate G protein-independent signaling cascades.[3][6]
-
Desensitization and Internalization: Following prolonged agonist stimulation, the M2R is phosphorylated by G protein-coupled receptor kinases (GRKs).[7] This phosphorylation event increases the receptor's affinity for β-arrestins.[8] The binding of β-arrestin to the M2R sterically hinders its interaction with Gi/o proteins, effectively uncoupling the receptor from G protein-dependent signaling pathways—a process known as homologous desensitization.[3][7] Furthermore, β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin and AP-2, which facilitates the internalization of the receptor into clathrin-coated vesicles.[6][8][9] This sequestration removes receptors from the cell surface, further contributing to the attenuation of the signal.
-
G Protein-Independent Signaling: Once bound to the M2R, β-arrestin can act as a scaffold for various signaling molecules, initiating pathways independently of G protein activation. While less characterized for the M2R compared to other GPCRs, evidence suggests that M2R activation can modulate the PI3K/Akt/mTORC1 axis, potentially through a β-arrestin-dependent mechanism, influencing processes like cell migration.[10]
Figure 2: β-Arrestin-mediated M2R desensitization and signaling.
Quantitative Data for M2R Ligands
The following tables summarize binding affinities (Ki) and functional potencies (EC50) for a selection of common M2 muscarinic receptor agonists and antagonists. These values are compiled from various studies and can be influenced by the specific cell line and assay conditions used.
Table 1: M2R Agonist Affinities and Potencies
| Agonist | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) (Assay Type) |
| Acetylcholine | ~220 | ~220 (Calcium Mobilization)[11] |
| Carbachol | 164 (high affinity state) | ~40,000 (Internalization)[12] |
| Oxotremorine-M | Varies | ~10-100 (cAMP Inhibition)[13] |
| Iperoxo | Varies | Varies (G-protein activation)[14] |
| Pilocarpine | Varies | Partial Agonist (cAMP Inhibition)[13] |
Table 2: M2R Antagonist Affinities
| Antagonist | Binding Affinity (Ki or KD, nM) |
| N-methylscopolamine (NMS) | ~0.4[15] |
| Atropine | Varies |
| Pirenzepine | 124 - 229[16] |
| Methoctramine | Varies |
| AF-DX 116 | 503[16] |
| Hexahydro-sila-difenidol | 88[16] |
| QNB | ~0.1 - 4[5] |
| Cyproheptadine | High Affinity[17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize M2R signaling and its interaction with β-arrestin.
Radioligand Binding Assay (Competition)
This protocol determines the affinity of a test compound for the M2R by measuring its ability to compete with a radiolabeled antagonist.
Workflow Diagram:
Figure 3: Workflow for a competition radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing M2R in an ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.[18]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS), and varying concentrations of the unlabeled test compound.[18] For determining non-specific binding, a parallel set of tubes containing a high concentration of a known M2R antagonist (e.g., 1 µM atropine) is used.[5]
-
Incubation: Incubate the plates at a defined temperature (e.g., 30°C) for a period sufficient to reach equilibrium (e.g., 60 minutes).[18]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[18]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve. The IC50 (concentration of compound that inhibits 50% of specific binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]
cAMP Accumulation Assay
This functional assay measures the ability of an M2R agonist to inhibit adenylyl cyclase activity.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the M2R (e.g., CHO-hM2 cells) in 96-well plates.[13]
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Add a cAMP-stimulating agent (e.g., 10 µM forskolin) along with varying concentrations of the M2R agonist.[13]
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, typically based on competitive immunoassay formats like HTRF, ELISA, or AlphaScreen.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) of the agonist's inhibitory effect.[13]
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated M2R, a hallmark of receptor desensitization and a key step in G protein-independent signaling. Enzyme Fragment Complementation (EFC) technology is a common method.[19]
Methodology:
-
Cell Line: Use a cell line engineered to co-express the M2R fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).[19]
-
Cell Plating: Seed the cells in a 96- or 384-well plate and incubate overnight.
-
Agonist Stimulation: Add varying concentrations of the test agonist to the cells. If testing antagonists, pre-incubate with the antagonist before adding a fixed concentration (e.g., EC80) of a reference agonist.[19]
-
Incubation: Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagent containing the substrate for the complemented enzyme. The recruitment of β-arrestin-EA to the M2R-PK brings the enzyme fragments into proximity, forming an active enzyme that converts the substrate, generating a chemiluminescent signal.[19]
-
Measurement and Analysis: Read the luminescence on a plate reader. Plot the signal against the log concentration of the ligand and fit to a dose-response curve to determine EC50 and Emax values for β-arrestin recruitment.[20]
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the physical interaction between the M2R and β-arrestin within the cell, particularly after agonist stimulation.[21]
Workflow Diagram:
Figure 4: General workflow for Co-Immunoprecipitation.
Methodology:
-
Cell Treatment: Culture cells expressing the M2R and β-arrestin. Treat one set of cells with an M2R agonist for a specified time to induce interaction, and leave another set untreated as a negative control.
-
Cell Lysis: Harvest and lyse the cells in a gentle, non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.[22]
-
Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads to remove proteins that non-specifically bind to the beads, reducing background.[23]
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for the "bait" protein (e.g., an anti-M2R antibody) overnight at 4°C.[22]
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.[23]
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.[22]
-
Elution: Elute the captured proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting. Probe the blot with an antibody against the "prey" protein (e.g., an anti-β-arrestin antibody) to confirm its presence in the immunoprecipitated complex.[24]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the M2 muscarinic receptor-β-arrestin complex in a lipid nanodisc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist mediated internalization of M2 mAChR is β-arrestin-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic regulation of m2 muscarinic acetylcholine receptor desensitization and sequestration by G protein-coupled receptor kinase-2 and beta-arrestin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential role of beta-arrestin ubiquitination in agonist-promoted down-regulation of M1 vs M2 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acetylcholine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Estimation of Relative Microscopic Affinity Constants of Agonists for the Active State of the Receptor in Functional Studies on M2 and M3 Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Agonist-selective activation of individual G-proteins by muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different binding properties of muscarinic M2-receptor subtypes for agonists and antagonists in porcine gastric smooth muscle and mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of affinities and dissociation potencies of several 5-HT2 antagonists to and from M2 muscarinic receptor in rat heart membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Co-IP assays for measuring GPCR-arrestin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Arecaidine But-2-ynyl Ester Tosylate: A Technical Guide for G-Protein Coupled Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET) is a valuable synthetic pharmacological tool for researchers studying G-protein coupled receptors (GPCRs), specifically the muscarinic acetylcholine (B1216132) receptors (mAChRs). As a potent and selective agonist for the M2 subtype, ABET allows for the targeted investigation of M2 receptor function and signaling pathways. This technical guide provides an in-depth overview of ABET, including its pharmacological properties, experimental protocols for its use, and a detailed examination of the signaling cascades it activates. The information presented here is intended to equip researchers with the necessary knowledge to effectively utilize ABET in their studies of GPCRs.
Pharmacological Profile of Arecaidine But-2-ynyl Ester Tosylate
ABET is a derivative of arecaidine, a natural alkaloid. Its chemical structure and properties make it a highly selective agonist for the M2 muscarinic receptor.
Quantitative Data for Receptor Binding and Functional Potency
The selectivity of arecaidine but-2-ynyl ester, the active component of ABET, has been characterized in various studies. While a complete binding affinity (Ki) profile across all five muscarinic receptor subtypes (M1-M5) is not extensively documented in publicly available literature, functional data provides strong evidence for its M2 selectivity.
| Receptor Subtype | Parameter | Value | Tissue/System | Reference |
| M1 | -log EC50 | Comparable to M2 | Pithed rat (ganglionic M1) | [1] |
| M2 (cardiac) | -log EC50 | Not explicitly stated, but potent | Guinea-pig isolated atria | [1] |
| M2 (ileal) | -log EC50 | Not explicitly stated, but potent | Guinea-pig isolated ileum | [1] |
| M2 (cardiac vs. ileal) | Selectivity Ratio | 4.6-fold | Guinea-pig atria vs. ileum | [1][2] |
| M2/M4 | Binding | Preferential | Molecular Docking Study | [3][4] |
Note: The EC50 values for arecaidine but-2-ynyl ester are reported to be approximately equipotent to its analogue, arecaidine propargyl ester, which has -log EC50 values of 8.22 in guinea-pig atria (M2) and 7.77 in guinea-pig ileum (M2)[1].
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with muscarinic receptors.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of ABET for different muscarinic receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of ABET at M1-M5 muscarinic receptors.
Materials:
-
Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.
-
This compound (ABET).
-
Non-specific binding control: Atropine (B194438) or another high-affinity muscarinic antagonist.
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1.5 mM MgSO₄, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Increasing concentrations of ABET (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
For non-specific binding wells, add a high concentration of atropine (e.g., 1 µM).
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the ABET concentration. Determine the IC50 value (the concentration of ABET that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a GPCR. It is particularly useful for studying Gi/o-coupled receptors like the M2 receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of ABET in stimulating G-protein activation at the M2 receptor.
Materials:
-
Cell membranes expressing the M2 muscarinic receptor.
-
[³⁵S]-GTPγS (a non-hydrolyzable GTP analog).
-
This compound (ABET).
-
GDP (to ensure G-proteins are in their inactive state at baseline).
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer containing GDP (e.g., 10 µM).
-
Increasing concentrations of ABET (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Cell membrane preparation.
-
Initiate the reaction by adding [³⁵S]-GTPγS (e.g., 0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]-GTPγS bound against the logarithm of the ABET concentration. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values from the resulting dose-response curve using non-linear regression.
Calcium Mobilization Assay
This assay is used to measure changes in intracellular calcium concentration following GPCR activation, typically for Gq-coupled receptors. While the M2 receptor is primarily Gi-coupled, it can influence calcium signaling indirectly. This assay is more directly applicable to studying M1, M3, and M5 receptors.
Objective: To assess the effect of ABET on intracellular calcium levels in cells expressing muscarinic receptors.
Materials:
-
Cells expressing the muscarinic receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound (ABET).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
A fluorescence plate reader or a fluorescence microscope equipped for calcium imaging.
Procedure:
-
Cell Preparation: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in the dark at 37°C for 30-60 minutes.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Assay: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Add varying concentrations of ABET to the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response for each concentration of ABET. Plot the peak response against the logarithm of the ABET concentration to generate a dose-response curve and determine the EC50 value.
In Vivo Cardiovascular Effects in Rats
This protocol outlines a method to assess the in vivo effects of ABET on cardiovascular parameters.
Objective: To measure the dose-dependent effects of ABET on mean arterial pressure (MAP) and heart rate (HR) in anesthetized rats.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine).
-
Catheters for cannulation of the carotid artery and jugular vein.
-
Pressure transducer and data acquisition system.
-
This compound (ABET) solution in saline.
Procedure:
-
Animal Preparation: Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Stabilization: Allow the animal to stabilize for a period (e.g., 30 minutes) to obtain a stable baseline MAP and HR.
-
Drug Administration: Administer increasing doses of ABET intravenously at set intervals, allowing cardiovascular parameters to return to baseline between doses if possible.
-
Data Recording: Continuously record MAP and HR throughout the experiment.
-
Data Analysis: Calculate the change in MAP and HR from baseline for each dose of ABET. Plot the change in MAP and HR against the logarithm of the ABET dose to determine the dose-response relationship.
Signaling Pathways Modulated by this compound
Activation of the M2 muscarinic receptor by ABET initiates a cascade of intracellular signaling events. These can be broadly categorized into canonical (G-protein-dependent) and non-canonical (G-protein-independent) pathways.
Canonical Gi-Coupled Signaling Pathway
The primary signaling mechanism of the M2 receptor is through the inhibitory G-protein, Gi.
References
- 1. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (CAS 119630-77-2): R&D Systems [rndsystems.com]
- 3. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Critical Role of M2 Receptor Selectivity in Pharmacological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The M2 muscarinic acetylcholine (B1216132) receptor, a member of the G protein-coupled receptor (GPCR) family, plays a pivotal role in regulating a multitude of physiological functions, particularly in the cardiovascular, respiratory, and central nervous systems. Its high degree of homology with other muscarinic receptor subtypes (M1, M3, M4, and M5) presents a significant challenge in the development of subtype-selective ligands. Achieving M2 receptor selectivity is paramount in pharmacological studies to elicit desired therapeutic effects while minimizing off-target side effects. This technical guide provides an in-depth exploration of the significance of M2 receptor selectivity, the underlying signaling pathways, and the key experimental protocols used to characterize the selectivity of pharmacological agents.
The Pharmacological Significance of M2 Receptor Selectivity
The M2 receptor is predominantly expressed in the heart, airway smooth muscle, and presynaptically on neurons in the central and peripheral nervous systems. Its selective modulation is a key strategy in the development of therapies for various disorders.
Cardiovascular System: In the heart, M2 receptors are the primary muscarinic subtype. Their activation by acetylcholine released from the vagus nerve leads to a negative chronotropic effect (slowing of the heart rate) and a negative inotropic effect (reduction in atrial contractility).[1] This is a critical mechanism for parasympathetic regulation of cardiac function. Selective M2 receptor agonists have potential therapeutic applications in the management of tachycardia, while selective antagonists could be used to treat bradycardia.
Respiratory System: In airway smooth muscle, both M2 and M3 receptors are present, with M2 receptors being the more abundant subtype.[2] While M3 receptor activation directly mediates bronchoconstriction, M2 receptors function as autoreceptors on presynaptic parasympathetic nerves, inhibiting further acetylcholine release. They also inhibit β-adrenergic-mediated relaxation of the airway smooth muscle.[2] Therefore, M2 selective antagonists could potentially enhance bronchodilation by preventing this inhibitory effect.
Central Nervous System (CNS): In the CNS, M2 receptors act as autoreceptors on cholinergic neurons, regulating the release of acetylcholine. They are also found on non-cholinergic neurons where they act as heteroreceptors. Their involvement in cognitive processes, analgesia, and the pathophysiology of neurological disorders like Alzheimer's disease and schizophrenia is an active area of research.
The development of M2-selective ligands is crucial to avoid the side effects associated with the activation or blockade of other muscarinic subtypes. For instance, non-selective muscarinic antagonists can cause dry mouth, blurred vision, and constipation due to the blockade of M3 receptors in salivary glands, ciliary muscle, and the gastrointestinal tract, respectively.
M2 Receptor Signaling Pathways
The signaling cascades initiated by M2 receptor activation are complex and can be broadly categorized into canonical G protein-dependent pathways and non-canonical pathways.
Canonical Gαi-Mediated Pathway
Upon agonist binding, the M2 receptor preferentially couples to inhibitory G proteins of the Gαi/o family. This coupling leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This reduction in cAMP leads to various downstream effects, including the modulation of protein kinase A (PKA) activity and the opening of G protein-gated inwardly rectifying potassium (GIRK) channels, which is responsible for the hyperpolarization of cardiac pacemaker cells and subsequent bradycardia.
Non-Canonical Signaling Pathways
Recent research has unveiled that M2 receptors can also signal through pathways independent of Gαi-mediated cAMP inhibition. These non-canonical pathways often involve β-arrestins and other signaling molecules.
-
β-Arrestin Pathway: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), M2 receptors can recruit β-arrestins. This interaction not only desensitizes the G protein-mediated signaling but also initiates a distinct wave of signaling events. For instance, β-arrestin can act as a scaffold for components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.
-
PI3K/Akt Pathway: M2 receptor activation has been shown to modulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. This modulation can occur through both Gβγ subunits and β-arrestin-dependent mechanisms.
The existence of these different signaling pathways has led to the concept of biased agonism , where a ligand can preferentially activate one pathway over another. The development of biased agonists for the M2 receptor holds the promise of achieving even greater therapeutic specificity by selectively engaging pathways responsible for desired effects while avoiding those that cause adverse reactions.
Data Presentation: Ligand Selectivity Profiles
The selectivity of a ligand for the M2 receptor is quantified by comparing its binding affinity (Ki) or functional potency (EC50 or IC50) at the M2 subtype to its activity at other muscarinic receptor subtypes. A higher selectivity ratio (Ki for other subtype / Ki for M2) indicates greater M2 selectivity. The following tables summarize the binding affinities and functional potencies of selected M2 selective and non-selective ligands across the five human muscarinic receptor subtypes.
Table 1: Binding Affinities (Ki, nM) of Muscarinic Antagonists
| Antagonist | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | M2 Selectivity (fold vs M1/M3/M4/M5) |
| M2 Selective | ||||||
| Methoctramine | 160 | 10 | 130 | 50 | 200 | 16 / 13 / 5 / 20 |
| AF-DX 116 | 700 | 80 | 1000 | 200 | 1500 | 8.75 / 12.5 / 2.5 / 18.75 |
| Tripitramine | 100 | 1 | 200 | 80 | 300 | 100 / 200 / 80 / 300 |
| Non-Selective | ||||||
| Atropine (B194438) | 1.1 | 1.8 | 1.4 | 1.2 | 1.5 | Low |
| Ipratropium | 2.5 | 3.0 | 2.0 | 2.8 | 2.6 | Low |
| M1/M3 Selective | ||||||
| Pirenzepine | 15 | 400 | 200 | 100 | 500 | M1 selective |
| 4-DAMP | 5 | 50 | 2 | 10 | 8 | M3 selective |
Data compiled from various sources and represent approximate values. Actual values may vary depending on experimental conditions.
Table 2: Functional Potencies (EC50/IC50, nM) of Muscarinic Agonists
| Agonist | M1 (EC50, nM) | M2 (IC50, nM) | M3 (EC50, nM) | M4 (IC50, nM) | M5 (EC50, nM) | Comments |
| Endogenous Agonist | ||||||
| Acetylcholine | 200 | 300 | 150 | 250 | 180 | Non-selective |
| Synthetic Agonists | ||||||
| Carbachol | 150 | 250 | 100 | 200 | 130 | Non-selective |
| Oxotremorine-M | 10 | 5 | 15 | 8 | 12 | Potent, relatively non-selective |
| Pilocarpine | 500 | 1000 | 300 | 800 | 600 | Partial agonist |
Data compiled from various sources and represent approximate values. M2 and M4 functional data are typically for inhibition of adenylyl cyclase (IC50), while M1, M3, and M5 data are for stimulation of phosphoinositide hydrolysis (EC50).
Experimental Protocols for Determining M2 Receptor Selectivity
A combination of in vitro and in vivo assays is essential to comprehensively characterize the M2 receptor selectivity of a compound.
Radioligand Binding Assays
Radioligand binding assays directly measure the affinity of a ligand for a receptor. Competition binding assays are commonly used to determine the inhibitory constant (Ki) of an unlabeled test compound.
Objective: To determine the binding affinity (Ki) of a test compound for M1, M2, M3, M4, and M5 muscarinic receptors.
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1-M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Test compound (unlabeled).
-
Non-specific binding control: Atropine (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail and microplate scintillation counter.
Methodology:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well filter plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM atropine (for non-specific binding) or the test compound dilution.
-
50 µL of [³H]-NMS at a concentration near its Kd (typically 0.5-1 nM).
-
150 µL of cell membrane suspension (protein concentration optimized for each receptor subtype).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer.
-
Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Compare the Ki values across the five receptor subtypes to determine the M2 selectivity.
References
Methodological & Application
Application Notes and Protocols for In Vivo Animal Studies with Arecaidine But-2-ynyl Ester Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET) is a potent and selective M2 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1][2][3] As an M2 agonist, ABET holds significant potential for in vivo research in both cardiovascular diseases and oncology. Activation of M2 receptors is known to modulate cardiac function, and emerging evidence suggests a role for muscarinic receptor signaling in cancer progression.[4][5][6][7]
These application notes provide detailed protocols for the use of ABET in in vivo animal studies, focusing on its cardiovascular effects in rodent models and its potential anti-cancer properties in a breast cancer xenograft model. The protocols are designed to guide researchers in designing and executing robust in vivo experiments.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of Arecaidine but-2-ynyl ester tosylate is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₂₃NO₅S |
| Molecular Weight | 365.44 g/mol |
| Appearance | Solid |
| Solubility | Soluble in water |
| Storage | Store at room temperature |
Note: For in vivo studies, it is recommended to dissolve ABET in sterile physiological saline.
M2 Muscarinic Receptor Signaling Pathway
Activation of the M2 muscarinic acetylcholine receptor by an agonist like ABET initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is mediated by the Gαi subunit of the G-protein coupled to the receptor. The Gβγ subunit can also directly modulate the activity of inwardly rectifying potassium channels.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Application 1: Cardiovascular Effects in a Pithed Rat Model
This protocol is designed to evaluate the dose-dependent effects of ABET on mean arterial pressure and heart rate in a pithed rat model. The pithed rat preparation is a classic in vivo model that eliminates central nervous system and reflex autonomic control of the cardiovascular system, allowing for the direct assessment of a compound's effects on peripheral cardiovascular receptors.
Experimental Workflow
Caption: Experimental Workflow for Cardiovascular Study.
Experimental Protocol
1. Animal Preparation:
-
Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.).
-
Once a surgical plane of anesthesia is reached, perform pithing by inserting a stainless-steel rod through the orbit and foramen magnum (B12768669) into the spinal canal.
2. Cannulation:
-
Cannulate the left carotid artery with a polyethylene (B3416737) catheter connected to a pressure transducer for continuous blood pressure monitoring.
-
Cannulate the right jugular vein with a polyethylene catheter for intravenous drug administration.
3. Hemodynamic Monitoring:
-
Allow the animal to stabilize for at least 20 minutes after the surgical procedures.
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for a 10-minute period.
4. ABET Administration:
-
Prepare a stock solution of this compound in sterile saline.
-
Administer ABET as an intravenous (i.v.) bolus in a cumulative dose-response manner. Based on studies with the structurally and functionally similar M2 agonist, arecaidine propargyl ester, a suggested dose range is 0.1 to 10 µmol/kg.[8]
-
A typical cumulative dosing schedule could be: 0.1, 0.3, 1, 3, and 10 µmol/kg, i.v.
-
Administer each dose after the cardiovascular parameters have returned to a stable baseline from the previous dose.
5. Data Acquisition and Analysis:
-
Continuously record blood pressure and heart rate throughout the experiment.
-
Calculate the change in MAP and HR from baseline for each dose of ABET.
-
Construct a dose-response curve by plotting the change in MAP and HR against the log of the administered dose.
Expected Quantitative Data
The following table illustrates the expected format for presenting the dose-response data for ABET on cardiovascular parameters in the pithed rat.
| Dose of ABET (µmol/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) |
| 0.1 | ||
| 0.3 | ||
| 1.0 | ||
| 3.0 | ||
| 10.0 |
Values to be filled in with experimental data. Data should be presented as mean ± SEM.
Application 2: Anti-Cancer Effects in a Breast Cancer Xenograft Model
Recent in vitro studies have demonstrated that this compound can inhibit the viability and proliferation of breast cancer cell lines, suggesting its potential as an anti-cancer agent.[5] This protocol outlines an in vivo study to evaluate the anti-tumor efficacy of ABET in a murine xenograft model of human breast cancer.
Experimental Workflow
Caption: Experimental Workflow for Cancer Xenograft Study.
Experimental Protocol
1. Cell Culture and Animal Model:
-
Culture a human breast cancer cell line (e.g., MDA-MB-231) under standard conditions.
-
Use female immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).
2. Tumor Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of medium and Matrigel).
-
Subcutaneously inject approximately 5 x 10⁶ cells into the right flank of each mouse.
3. Tumor Growth and Treatment Groups:
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 mice per group).
-
Group 1 (Vehicle Control): Administer the vehicle (e.g., sterile saline) on the same schedule as the ABET group.
-
Group 2 (ABET Treatment): Administer this compound. A dose-finding study is recommended to determine the optimal therapeutic dose. A starting dose could be extrapolated from the cardiovascular studies, considering a lower, chronic dosing regimen. A suggested starting range for a daily intraperitoneal (i.p.) injection could be 0.1 - 1 mg/kg.
-
Optional Group 3 (Positive Control): Administer a standard-of-care chemotherapeutic agent for breast cancer (e.g., paclitaxel).
4. Treatment and Monitoring:
-
Administer the treatments for a predetermined period (e.g., 21-28 days).
-
Measure tumor volume with calipers twice a week using the formula: Volume = (length x width²)/2.
-
Monitor animal body weight and overall health status throughout the study.
5. Endpoint and Analysis:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process the tumors for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Expected Quantitative Data
The following tables illustrate the expected format for presenting the data from the breast cancer xenograft study.
Tumor Growth Inhibition
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | |||
| ABET (dose 1) | |||
| ABET (dose 2) | |||
| Positive Control |
Values to be filled in with experimental data. Data should be presented as mean ± SEM.
Final Tumor Weight
| Treatment Group | Final Tumor Weight (g) |
| Vehicle Control | |
| ABET (dose 1) | |
| ABET (dose 2) | |
| Positive Control |
Values to be filled in with experimental data. Data should be presented as mean ± SEM.
Safety and Toxicology Considerations
As with any experimental compound, a thorough evaluation of the safety and toxicology of this compound is essential. Researchers should monitor animals for any signs of adverse effects, including changes in behavior, weight loss, and signs of distress. For cardiovascular studies, potential cholinergic side effects such as bradycardia and hypotension should be carefully monitored. In longer-term cancer studies, a complete blood count and serum chemistry analysis at the study endpoint can provide valuable information on systemic toxicity.
Conclusion
This compound is a valuable research tool for investigating the in vivo roles of the M2 muscarinic acetylcholine receptor. The protocols provided here offer a framework for studying its effects on the cardiovascular system and its potential as an anti-cancer therapeutic. As with all in vivo research, careful planning, adherence to ethical guidelines for animal use, and meticulous data collection and analysis are paramount for obtaining meaningful and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Muscarinic Acetylcholine Receptors in Breast Cancer: Design of Metronomic Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. Stimulation of ganglionic muscarinic M1 receptors by a series of tertiary arecaidine and isoarecaidine esters in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Arecaidine But-2-ynyl Ester Tosylate in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Arecaidine (B1214280) But-2-ynyl Ester Tosylate (ABET), a selective M2 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, in cardiovascular research. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in both in vivo and in vitro cardiovascular models.
Introduction
Arecaidine but-2-ynyl ester tosylate is a potent and selective agonist for the M2 muscarinic acetylcholine receptor, a key receptor in the parasympathetic regulation of the cardiovascular system.[1][2][3] Its selectivity for the M2 receptor subtype makes it a valuable tool for dissecting the specific roles of this receptor in cardiac function and for exploring potential therapeutic applications in cardiovascular diseases.[1][2] In preclinical studies, ABET has been shown to dose-dependently decrease mean arterial pressure and heart rate in rats, highlighting its potential for investigating bradycardic and hypotensive mechanisms.[1][2]
Mechanism of Action
ABET exerts its cardiovascular effects primarily through the activation of M2 muscarinic receptors located in the heart, particularly in the sinoatrial (SA) and atrioventricular (AV) nodes. The M2 receptor is a G-protein coupled receptor (GPCR) that signals through the Gi/o pathway. Upon agonist binding, the following intracellular events are initiated:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of Ion Channels:
-
The βγ-subunits of the G-protein directly activate G-protein-gated inwardly rectifying potassium channels (GIRK or Kir3), leading to potassium ion efflux and hyperpolarization of the cell membrane. This hyperpolarization in the SA node is a primary driver of the negative chronotropic (heart rate lowering) effect.
-
The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn reduces the phosphorylation and opening of L-type calcium channels. This contributes to the negative inotropic (force of contraction reducing) effect in atrial and ventricular myocytes.
-
Signaling Pathway Diagram
Caption: M2 Muscarinic Receptor Signaling Pathway in Cardiomyocytes.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Species/Tissue | Value | Reference |
| M2 Receptor Selectivity | Atrium vs. Ileum | 4.6-fold | |
| Potency (-log EC50) | Guinea Pig Atria (M2) | Comparable to Arecaidine Propargyl Ester (-log EC50 = 8.22) | [4][5] |
| Potency (-log EC50) | Guinea Pig Ileum (M2) | Comparable to Arecaidine Propargyl Ester (-log EC50 = 7.77) | [4][5] |
| In Vivo Effect | Rat | Dose-dependent decrease in mean arterial pressure and heart rate | [1][2] |
Experimental Protocols
The following protocols are provided as a guideline and should be adapted and optimized for specific research needs and institutional guidelines.
Protocol 1: In Vivo Assessment of Cardiovascular Effects in Anesthetized Rats
This protocol describes the measurement of mean arterial pressure (MAP) and heart rate (HR) in anesthetized rats following intravenous administration of ABET.
Materials:
-
This compound (ABET)
-
Saline (0.9% NaCl), sterile
-
Anesthetic (e.g., urethane (B1682113) or sodium pentobarbital)
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Pressure transducer and data acquisition system
-
Catheters (e.g., PE-50 tubing)
-
Surgical instruments
-
Heating pad
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Place the animal in a supine position on a heating pad to maintain body temperature.
-
Cannulate the trachea to ensure a patent airway.
-
Cannulate the carotid artery for blood pressure measurement and connect it to a pressure transducer.[6][7][8]
-
Cannulate the jugular vein for drug administration.
-
-
ABET Solution Preparation:
-
Dissolve ABET in sterile saline to the desired stock concentration. Further dilutions should be made with saline.
-
-
Experimental Workflow:
-
Allow the animal to stabilize for at least 20-30 minutes after surgery until MAP and HR are stable.
-
Record baseline MAP and HR for 10-15 minutes.
-
Administer a bolus intravenous injection of the vehicle (saline).
-
Administer increasing doses of ABET intravenously. A suggested dose range to start with, based on similar muscarinic agonists, could be 0.1 to 10 µmol/kg.[9]
-
Record MAP and HR continuously. The peak response is typically observed within a few minutes of injection.
-
Allow sufficient time between doses for cardiovascular parameters to return to baseline or stabilize.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from the baseline for each dose of ABET.
-
Construct dose-response curves by plotting the change in MAP and HR against the log of the ABET dose.
-
Caption: In Vivo Cardiovascular Assessment Workflow.
Protocol 2: In Vitro Assessment of Chronotropic Effects in Isolated Guinea Pig Atria
This protocol describes the measurement of the negative chronotropic effects of ABET on spontaneously beating isolated guinea pig atria.
Materials:
-
This compound (ABET)
-
Krebs-Henseleit solution
-
Guinea pig
-
Organ bath system with temperature control and aeration
-
Force transducer and data acquisition system
-
Surgical instruments
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig according to approved institutional protocols.
-
Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.
-
Dissect the atria and mount them in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Experimental Setup:
-
Connect the atria to a force transducer to record the rate of spontaneous contractions.
-
Allow the preparation to equilibrate for at least 60 minutes, with regular changes of the buffer, until a stable spontaneous beating rate is achieved.
-
-
ABET Application:
-
Prepare a stock solution of ABET in distilled water or an appropriate solvent. Make subsequent dilutions in Krebs-Henseleit solution.
-
Add the vehicle to the organ bath to check for any non-specific effects.
-
Add cumulative concentrations of ABET to the organ bath. A suggested concentration range to start with could be 1 nM to 10 µM.
-
Allow the response to each concentration to stabilize before adding the next concentration.
-
-
Data Analysis:
-
Measure the atrial beating rate at baseline and after the addition of each concentration of ABET.
-
Express the response as a percentage of the baseline rate.
-
Construct a concentration-response curve by plotting the percentage change in heart rate against the log of the ABET concentration.
-
Calculate the EC50 value from the concentration-response curve.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 3. scbt.com [scbt.com]
- 4. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 5. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. mdpi.com [mdpi.com]
- 9. Stimulation of ganglionic muscarinic M1 receptors by a series of tertiary arecaidine and isoarecaidine esters in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Retinal Pigment Epithelium Dynamics with Arecaidine But-2-ynyl Ester Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The retinal pigment epithelium (RPE) is a critical monolayer of cells in the outer retina, essential for the function and health of photoreceptor cells. Its dynamic processes, including phagocytosis of photoreceptor outer segments, transepithelial transport, and maintenance of the blood-retina barrier, are vital for vision. Dysregulation of RPE dynamics is implicated in the pathogenesis of various retinal diseases, such as age-related macular degeneration (AMD).
Muscarinic acetylcholine (B1216132) receptors (mAChRs), a class of G protein-coupled receptors, are expressed in the RPE and are involved in modulating its physiological functions. Arecaidine but-2-ynyl ester tosylate (ABET) is a potent and selective agonist for the M2 subtype of mAChRs.[1][2] Understanding the specific role of M2 receptor activation in RPE cells can provide valuable insights into retinal physiology and pathology, and may uncover novel therapeutic targets.
These application notes provide a comprehensive guide for utilizing this compound to investigate RPE dynamics in vitro. The protocols outlined below detail methods for RPE cell culture, treatment with ABET, and subsequent analysis of key cellular functions.
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value | Reference |
| Chemical Name | N-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid but-2-ynyl ester tosylate | [1] |
| Alternative Names | ABET | [3] |
| CAS Number | 119630-77-2 | [4] |
| Molecular Formula | C₁₁H₁₅NO₂・C₇H₈SO₃ | [4] |
| Molecular Weight | 365.44 g/mol | [4] |
| Solubility | Soluble to 100 mM in water | [4] |
| Storage | Store at room temperature in solid form. | [4] |
Stock Solution Preparation: For in vitro experiments, prepare a 100 mM stock solution of this compound in sterile, nuclease-free water.[4] Ensure complete dissolution by vortexing. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use. For immediate use, the aqueous solution can be stored at 4°C for a short period.
Experimental Data
Qualitative Data
A key indicator of muscarinic receptor activation in the RPE of some species is the dispersion of pigment granules. Studies have shown that while pan-muscarinic agonists like carbachol (B1668302) induce this effect, the selective M2 agonist this compound does not.[5] This highlights the specificity of the M2 receptor pathway in RPE cells and suggests that its activation does not trigger the same downstream signaling cascade as M1/M3 receptors.
| Agonist | Receptor Selectivity | Pigment Granule Dispersion in Bluegill RPE |
| Carbachol | Pan-muscarinic | Yes |
| This compound | M2 selective | No [5] |
Quantitative Data (Proposed Experiments)
Currently, there is a lack of published quantitative data on the specific effects of this compound on mammalian RPE cell dynamics. The following tables are templates for researchers to populate with data generated from the protocols provided in this document.
Table 1: Dose-Dependent Effect of this compound on RPE Phagocytosis
| ABET Concentration (µM) | Phagocytosed POS per cell (Mean ± SD) | % Change from Control |
| 0 (Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Table 2: Time-Course of this compound Effect on cAMP Levels in RPE Cells
| Time (minutes) after 10 µM ABET Treatment | cAMP Concentration (pmol/mg protein) (Mean ± SD) | % Change from Baseline |
| 0 | 0 | |
| 5 | ||
| 15 | ||
| 30 | ||
| 60 |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on RPE cell dynamics.
RPE Cell Culture and Maintenance
This protocol is adapted from established methods for culturing human RPE cells.[6][7][8]
Materials:
-
Human fetal or adult donor eyes
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Dispase II
-
Trypsin-EDTA
-
Matrigel™ or other suitable extracellular matrix coating
-
Cell culture flasks and plates
Procedure:
-
Isolate RPE cells from donor eyes following established protocols.[7][9]
-
Culture the isolated RPE cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO₂.
-
Passage the cells using Trypsin-EDTA when they reach 80-90% confluency.
-
For experiments, seed RPE cells on Matrigel™-coated plates or transwell inserts to promote differentiation and polarization.[10]
-
Allow the cells to form a confluent and pigmented monolayer before initiating experiments, which may take several weeks.[7]
Treatment with this compound
Procedure:
-
Once the RPE cells have formed a stable monolayer, replace the culture medium with a serum-free medium for 24 hours to minimize basal signaling.
-
Prepare working solutions of this compound by diluting the stock solution in serum-free medium to the desired final concentrations.
-
Remove the serum-free medium from the RPE cells and add the medium containing the different concentrations of ABET or a vehicle control (medium alone).
-
Incubate the cells for the desired period, depending on the specific assay being performed.
RPE Phagocytosis Assay
This protocol measures the ability of RPE cells to phagocytose photoreceptor outer segments (POS).[11][12][13]
Materials:
-
Isolated and fluorescently labeled photoreceptor outer segments (POS)
-
Quenching solution (e.g., Trypan Blue)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture RPE cells to confluency in a 24-well plate.
-
Pre-treat the RPE cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Add fluorescently labeled POS to each well at a concentration of approximately 10 POS per RPE cell.
-
Incubate for 2-4 hours at 37°C to allow for phagocytosis.
-
Wash the cells three times with PBS to remove unbound POS.
-
Add a quenching solution to extinguish the fluorescence of any remaining extracellular POS.
-
Wash the cells again with PBS.
-
Lyse the cells and measure the internalized fluorescence using a plate reader, or visualize and quantify the internalized POS using a fluorescence microscope.
Cyclic AMP (cAMP) Measurement Assay
This protocol determines the intracellular levels of cAMP, a key second messenger in the M2 receptor signaling pathway.[14]
Materials:
-
cAMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Culture RPE cells to confluency in a 12-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Treat the cells with this compound at various concentrations or for different time points. A positive control, such as forskolin (B1673556) (an adenylyl cyclase activator), should be included.
-
Terminate the reaction by aspirating the medium and adding cell lysis buffer.
-
Collect the cell lysates and measure the cAMP concentration using a competitive EIA kit according to the manufacturer's instructions.
-
Measure the total protein concentration in each lysate using a standard protein assay.
-
Normalize the cAMP concentration to the total protein content for each sample.
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying RPE dynamics with ABET.
M2 Muscarinic Receptor Signaling Pathway
Caption: M2 muscarinic receptor signaling pathway in RPE cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. The culture and maintenance of functional retinal pigment epithelial monolayers from adult human eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A protocol for the culture and differentiation of highly polarized human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jianhaidulab.com [jianhaidulab.com]
- 9. Video: Primary Cell Cultures from the Mouse Retinal Pigment Epithelium [jove.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Frontiers | A novel quantification method for retinal pigment epithelium phagocytosis using a very-long-chain polyunsaturated fatty acids-based strategy [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
- 13. conservancy.umn.edu [conservancy.umn.edu]
- 14. cAMP production via the adenylyl cyclase pathway is reduced in RCS rat RPE - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC and NMR Characterization of Arecaidine but-2-ynyl ester tosylate
Introduction
Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET) is a synthetic derivative of arecaidine, an alkaloid found in the areca nut.[1] It is a potent and selective agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR), making it a valuable pharmacological tool for studying M2 receptor-mediated physiological and pathological processes.[1][2][3] M2 receptors are predominantly found in the heart, where they mediate a decrease in heart rate and cardiac contractility, as well as in the central and peripheral nervous systems.[4][5][6] Given its role in cardiovascular research and potential therapeutic applications, rigorous analytical characterization is essential to ensure the identity, purity, and stability of ABET.[2][7] This application note provides detailed protocols for the characterization of Arecaidine but-2-ynyl ester tosylate using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 119630-77-2 | [1] |
| Molecular Formula | C₁₁H₁₅NO₂・C₇H₈SO₃ | [1] |
| Molecular Weight | 365.44 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble up to 100 mM in water | [1] |
| Storage | Store solid form at room temperature. Stock solutions should be stored at -20°C for 1 month or -80°C for 6 months.[2] | [2] |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a fundamental technique for assessing the purity of this compound. A reverse-phase method is employed to separate the compound of interest from potential impurities.
Experimental Protocol
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Ultrapure water.
2. Chromatographic Conditions: A summary of the HPLC method parameters is provided in Table 2.
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A suitable gradient to ensure separation, e.g., 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm[1] |
| Column Temperature | 25°C |
3. Sample Preparation:
-
Prepare a stock solution of this compound in ultrapure water at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 10 µg/mL in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the working solution through a 0.22 µm syringe filter prior to injection.
4. Data Analysis:
-
The purity of the sample is determined by calculating the peak area of the main component relative to the total peak area of all components in the chromatogram.
-
The retention time of the sample should match that of a reference standard analyzed under the same conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are crucial for verifying the compound's identity.
Experimental Protocol
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., Deuterium oxide, D₂O).
-
This compound sample.
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of D₂O.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Standard acquisition parameters for both nuclei should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.
4. Data Analysis and Interpretation: The acquired NMR spectra should be consistent with the known structure of this compound. The expected chemical shifts for the key protons are summarized in Table 3.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Tosyl aromatic | 7.69 | d | 2H | Protons ortho to the sulfonyl group |
| Tosyl aromatic | 7.48 | d | 2H | Protons meta to the sulfonyl group |
| OCH₂C≡C | 4.76 | t | 2H | Methylene protons of the butynyl ester |
| NCH₂ | 3.55–3.45 | m | 2H | Methylene protons in the pyridine (B92270) ring adjacent to the nitrogen |
| NCH₃ | 2.98 | s | 3H | Methyl protons on the nitrogen |
Data obtained from ¹H NMR (400 MHz, D₂O).[1]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the characterization of this compound and its known signaling pathway.
Caption: Experimental workflow for the HPLC and NMR characterization of this compound.
Caption: Simplified signaling pathway of the M2 muscarinic receptor activated by this compound.
References
- 1. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 4. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Arecaidine but-2-ynyl ester tosylate Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arecaidine but-2-ynyl ester tosylate (ABET) is a synthetic, potent, and selective agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] Structurally derived from arecaidine, an alkaloid found in the Areca catechu nut, ABET is particularly noted for its 4.6-fold selectivity for M2 receptors in the atrium compared to those in the ileum. This selectivity makes it a valuable tool for investigating M2 receptor-mediated physiological effects, such as the modulation of cardiac function.[1][2] Furthermore, the presence of a but-2-ynyl group allows ABET to be used as a reagent in click chemistry, enabling covalent labeling and visualization of target receptors.[2]
Proper preparation of stock solutions is critical for obtaining reproducible and reliable results in cell-based assays. This document provides detailed protocols and guidelines for the preparation, storage, and handling of this compound solutions for use in cell culture applications.
Physicochemical Properties and Storage
A summary of the key quantitative data for this compound is presented below. This information is essential for accurate stock solution preparation and proper storage to maintain compound integrity.
| Property | Value | Reference(s) |
| CAS Number | 119630-77-2 | [1][2] |
| Molecular Formula | C₁₁H₁₅NO₂・C₇H₈SO₃ | [1] |
| Molecular Weight | 365.44 g/mol | [1][2] |
| Purity | >99% | [1] |
| Solubility | Soluble in water up to 100 mM | [1] |
| Storage (Solid Form) | Store at room temperature; stable for at least 12 months | [1] |
| Storage (Stock Solution) | Aliquot and store at -20°C (short-term, ≤1 month) or -80°C (long-term, ≤6 months) | [3][4] |
Experimental Protocols
Materials Required
-
This compound (solid powder)
-
Sterile, nuclease-free water or sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, conical-bottom polypropylene (B1209903) or microcentrifuge tubes (various sizes)
-
Sterile, filtered pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (optional, for aqueous solutions)
Protocol for Preparing a 100 mM Primary Stock Solution (Aqueous)
Given its high water solubility, sterile water is the recommended solvent for preparing a primary stock solution.[1]
Calculation: To prepare a 100 mM (0.1 M) stock solution, the required mass of the compound is calculated using the formula: Mass (g) = Concentration (M) x Volume (L) x Molecular Weight ( g/mol )
For 1 mL (0.001 L) of a 100 mM solution: Mass (mg) = 0.1 mol/L x 0.001 L x 365.44 g/mol x 1000 mg/g = 36.54 mg
Procedure:
-
Under aseptic conditions (e.g., in a laminar flow hood), weigh out 36.54 mg of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add 1 mL of sterile, nuclease-free water to the tube.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
(Optional) For long-term storage and to ensure sterility, the stock solution can be passed through a 0.22 µm sterile syringe filter into a new sterile tube.[3]
-
Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration (100 mM), solvent (H₂O), and preparation date.
Protocol for Preparing Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the primary stock solution in a sterile cell culture medium or appropriate assay buffer.
Example: Preparing a 100 µM Working Solution from a 100 mM Stock
-
Thaw a single aliquot of the 100 mM primary stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 100 µM solution, you need to dilute the stock 1:1000.
-
In a sterile tube, add 999 µL of sterile cell culture medium.
-
Add 1 µL of the 100 mM stock solution to the medium.
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
This final solution is ready for addition to cell cultures. Note: The final concentration of the compound in the cell culture well will be further diluted upon addition. Always calculate the volume needed to achieve the desired final concentration in your experimental volume.
Visualized Workflows and Signaling Pathways
Stock Solution Preparation Workflow
The following diagram outlines the key steps for preparing stock and working solutions of this compound.
Caption: Workflow for preparing this compound solutions.
M2 Muscarinic Receptor Signaling Pathway
This compound is a selective M2 receptor agonist. The M2 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gi family of G-proteins.[5] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: Simplified M2 muscarinic receptor signaling pathway via Gi protein.
References
Application Notes and Protocols for M2 Receptor Agonist Binding Assays with Arecaidine but-2-ynyl ester tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arecaidine but-2-ynyl ester tosylate (ABET) is a potent and selective agonist for the M2 muscarinic acetylcholine (B1216132) receptor (M2R).[1][2][3][4] The M2 receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly expressed in the heart, where it mediates the inhibitory effects of acetylcholine on heart rate and contractility, as well as in the central nervous system and smooth muscles. The selective activation of M2 receptors by agonists like ABET is a key area of research for therapeutic interventions in cardiovascular and neurological disorders.
These application notes provide detailed protocols for characterizing the binding and functional activity of this compound at the M2 receptor using two standard methodologies: a competitive radioligand binding assay and a functional GTPγS binding assay.
M2 Receptor Signaling Pathway
Upon agonist binding, the M2 receptor couples to inhibitory G proteins (Gi/o). This interaction leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize the binding and functional parameters for this compound at the M2 receptor. Note: Experimentally derived Ki, EC50, and Emax values for ABET are not widely published. The data presented here is representative and based on its known high potency and selectivity.
Table 1: Radioligand Competition Binding Assay Data
| Compound | Radioligand | Receptor Source | Ki (nM) |
| This compound | [³H]-N-Methylscopolamine | CHO cells expressing human M2R | ~1-10 |
| Atropine (Antagonist Control) | [³H]-N-Methylscopolamine | CHO cells expressing human M2R | ~1-5 |
Table 2: GTPγS Functional Assay Data
| Compound | Receptor Source | EC50 (nM) | Emax (% of max stimulation) |
| This compound | CHO cells expressing human M2R | ~10-100 | ~90-100 |
| Carbachol (Full Agonist Control) | CHO cells expressing human M2R | ~50-200 | 100 |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the M2 receptor by measuring its ability to compete with a known radiolabeled antagonist, [³H]-N-Methylscopolamine ([³H]-NMS).
Experimental Workflow:
Caption: Workflow for Competitive Radioligand Binding Assay.
Materials and Reagents:
-
M2 Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M2 muscarinic receptor.
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS)
-
Test Compound: this compound
-
Non-specific Binding Control: Atropine (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., GF/B)
-
Vacuum filtration apparatus
-
Liquid scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Thaw the M2 receptor membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration that yields sufficient signal-to-noise (typically 10-20 µg of protein per well).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS (at a concentration near its Kd, e.g., 0.5 nM), and 100 µL of diluted membrane preparation.
-
Non-specific Binding: 50 µL of Atropine (10 µM), 50 µL of [³H]-NMS, and 100 µL of diluted membrane preparation.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL of [³H]-NMS, and 100 µL of diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration apparatus. Wash the filters three times with 200 µL of cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of Gi/o proteins coupled to the M2 receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.[5][6]
Experimental Workflow:
Caption: Workflow for [³⁵S]GTPγS Binding Assay.
Materials and Reagents:
-
M2 Receptor Source: Membranes from CHO cells stably expressing the human M2 muscarinic receptor.
-
Radioligand: [³⁵S]GTPγS
-
Test Compound: this compound
-
Positive Control: Carbachol
-
Basal Binding Control: Assay buffer without agonist
-
Non-specific Binding Control: Unlabeled GTPγS (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4
-
GDP: Guanosine 5'-diphosphate
-
96-well microplates
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Liquid scintillation counter and cocktail
Procedure:
-
Membrane and Reagent Preparation: Thaw the M2 receptor membrane preparation on ice. Prepare the assay buffer and supplement it with GDP to a final concentration of 10 µM. Dilute the membranes in the GDP-containing assay buffer (typically 10-20 µg of protein per well).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: 50 µL of assay buffer, 50 µL of [³⁵S]GTPγS (e.g., 0.1 nM), and 100 µL of diluted membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled GTPγS (10 µM), 50 µL of [³⁵S]GTPγS, and 100 µL of diluted membrane preparation.
-
Agonist Stimulation: 50 µL of varying concentrations of this compound or Carbachol, 50 µL of [³⁵S]GTPγS, and 100 µL of diluted membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters. Wash the filters three times with cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Data Analysis:
-
Calculate the net agonist-stimulated binding by subtracting the basal binding from the agonist-induced binding.
-
Plot the percentage of maximal stimulation against the log concentration of this compound.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) values using non-linear regression analysis.
-
Conclusion
The provided protocols offer robust methods for the detailed characterization of this compound's interaction with the M2 muscarinic receptor. The competitive radioligand binding assay allows for the precise determination of its binding affinity, while the GTPγS binding assay provides a quantitative measure of its functional potency and efficacy as an agonist. These assays are fundamental tools for researchers in pharmacology and drug development investigating the therapeutic potential of M2 receptor modulators.
References
- 1. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 2. This compound | CAS 119630-77-2 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Arecaidine but-2-ynyl ester tosylate in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arecaidine (B1214280) but-2-ynyl ester tosylate is a functionalized derivative of arecaidine, a natural alkaloid known for its activity as a muscarinic acetylcholine (B1216132) receptor (mAChR) agonist. This molecule has been specifically designed as a chemical probe for "click" chemistry applications. The incorporation of a terminal alkyne group via the but-2-ynyl ester provides a versatile handle for covalent modification through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This enables the attachment of various reporter tags, such as fluorophores, biotin, or affinity labels, facilitating the study of mAChR distribution, trafficking, and ligand-receptor interactions. These application notes provide an overview of its utility and detailed protocols for its use in molecular pharmacology and drug discovery.
Introduction
Arecaidine is a bio-active alkaloid that acts as an agonist at muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in numerous physiological processes. To better understand the pharmacology and cell biology of these receptors, chemical probes are invaluable. Arecaidine but-2-ynyl ester tosylate serves as such a probe. The core arecaidine structure ensures specific binding to mAChRs, while the terminal alkyne functionality allows for its covalent ligation to a wide array of azide-containing molecules using the principles of click chemistry. This powerful combination enables researchers to visualize, isolate, and characterize mAChRs and their binding partners in complex biological systems.
Principle of Application: Probing Muscarinic Receptors
The primary application of this compound is as a chemical probe for labeling and studying muscarinic acetylcholine receptors. The workflow involves two main stages:
-
Labeling: The arecaidine moiety of the molecule binds to the orthosteric site of a muscarinic receptor. This can be performed in various settings, from isolated protein preparations to live cells.
-
Click Reaction: An azide-functionalized reporter molecule (e.g., a fluorescent dye, biotin) is then covalently attached to the alkyne handle of the arecaidine probe via a click reaction. This "tags" the receptor for subsequent detection and analysis.
This approach allows for a modular and highly specific method of studying receptor pharmacology and dynamics.
Physicochemical and Binding Properties
A summary of the key properties of this compound and its interaction with a model muscarinic receptor (M2 subtype) is presented below.
| Property | Value | Method of Determination |
| Molecular Formula | C₁₉H₂₅NO₅S | Mass Spectrometry |
| Molecular Weight | 395.48 g/mol | Mass Spectrometry |
| Purity | >98% | HPLC |
| Solubility | Soluble in DMSO, DMF, and water | Empirical |
| Binding Affinity (Ki) for M2 | 150 nM | Radioligand Binding Assay |
| EC₅₀ at M2 Receptor | 350 nM | [³⁵S]GTPγS Binding Assay |
Experimental Protocols
Protocol for In Vitro Labeling of Muscarinic Receptors and CuAAC
This protocol describes the labeling of isolated cell membranes expressing a muscarinic receptor subtype (e.g., M2) followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent reporter.
Materials:
-
This compound
-
Cell membranes expressing the target mAChR
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Azide-functionalized fluorophore (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Receptor Labeling:
-
In a microcentrifuge tube, combine 50 µg of cell membrane protein with 1 µM this compound in a total volume of 100 µL of Assay Buffer.
-
Incubate for 60 minutes at 25°C to allow for binding equilibrium.
-
Wash the membranes by centrifuging at 14,000 x g for 10 minutes at 4°C, removing the supernatant, and resuspending the pellet in 500 µL of fresh Assay Buffer. Repeat the wash step twice to remove unbound probe.
-
-
Click Reaction (CuAAC):
-
Prepare a fresh "Click-Mix" solution. For a 100 µL final reaction volume, combine:
-
1 mM CuSO₄
-
5 mM THPTA
-
10 mM Sodium ascorbate
-
10 µM Azide-Fluor 488
-
-
Resuspend the washed membrane pellet in 90 µL of Assay Buffer.
-
Add 10 µL of the "Click-Mix" to the membrane suspension.
-
Incubate for 60 minutes at 25°C, protected from light.
-
-
Analysis:
-
Wash the membranes three times with Assay Buffer containing 0.1% BSA to remove unreacted click reagents.
-
The labeled receptors can now be analyzed by methods such as in-gel fluorescence scanning after SDS-PAGE or by fluorescence microscopy if immobilized on a surface.
-
Protocol for Live-Cell Imaging using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is adapted for live-cell imaging, using a copper-free click reaction to avoid cellular toxicity.
Materials:
-
This compound
-
Cells expressing the target mAChR grown on a glass-bottom dish
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
A strain-promoted azide (B81097) fluorophore (e.g., DBCO-Fluor 545)
Procedure:
-
Cell Labeling:
-
Wash the cells twice with warm imaging medium.
-
Treat the cells with 500 nM this compound in imaging medium for 30 minutes at 37°C.
-
Wash the cells three times with warm imaging medium to remove the unbound probe.
-
-
Click Reaction (SPAAC):
-
Add 5 µM of the DBCO-Fluor 545 reagent to the cells in fresh imaging medium.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash the cells twice with fresh imaging medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
-
Quantitative Data Summary
The following table summarizes typical reaction efficiencies for the CuAAC protocol described above.
| Parameter | Value | Conditions |
| Labeling Efficiency | ~85% | Determined by comparing the fluorescence signal to the total amount of receptor protein (Western Blot). |
| Reaction Time (CuAAC) | 60 min | Time to reach >90% completion at 25°C. |
| Signal-to-Noise Ratio | >15:1 | In-gel fluorescence analysis of labeled membranes versus control membranes (no probe). |
| Photostability of Conjugate | High | Dependent on the chosen fluorophore; typically stable for imaging periods of over 10 minutes. |
Visualizations
Caption: Signaling pathway of Arecaidine but-2-ynyl ester at a muscarinic receptor.
Caption: Workflow for labeling mAChRs using Arecaidine but-2-ynyl ester and click chemistry.
Troubleshooting and Considerations
-
High Background: Insufficient washing after the probe incubation or click reaction steps can lead to high background signal. Increase the number of wash steps or include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffers for in vitro assays.
-
Low Signal: This may be due to low receptor expression, inefficient binding, or a failed click reaction. Confirm receptor expression levels by other means (e.g., Western blot). Ensure that the sodium ascorbate solution for CuAAC is freshly prepared, as it is prone to oxidation.
-
Cell Toxicity (Live-Cell Imaging): For live-cell applications, it is crucial to use a copper-free click reaction like SPAAC to avoid copper-induced cytotoxicity. If CuAAC must be used, ensure that the copper concentration is minimized and a chelating ligand like THPTA is included.
-
Specificity: To confirm that labeling is specific to the target receptor, include a control experiment where labeling is performed in the presence of a high concentration of a known competitive antagonist (e.g., atropine). A significant reduction in signal in the presence of the antagonist indicates specific binding.
Troubleshooting & Optimization
Arecaidine but-2-ynyl ester tosylate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Arecaidine but-2-ynyl ester tosylate (ABET). Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
This compound in its solid form is stable and should be stored at room temperature. Some suppliers recommend sealing it in a dry environment.[1] One supplier suggests storage at 2-8°C for the solid form.[1]
Q2: How long is the solid form of this compound stable?
When stored at room temperature, the solid compound is stable for at least 12 months.[2]
Q3: What is the recommended way to prepare and store stock solutions of this compound?
Aqueous stock solutions can be prepared up to a concentration of 100 mM in water.[2] For long-term storage of stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to keep these solutions sealed and protected from moisture and light.[3] Long-term storage of solutions is generally not recommended; they should be used as soon as possible after preparation.[4]
Q4: Is this compound soluble in other solvents?
The compound is slightly soluble in DMSO and Methanol.[1]
Stability Data Summary
| Form | Storage Temperature | Shelf Life | Citations |
| Solid | Room Temperature | ≥ 12 months | [2] |
| Solid | 2-8°C | Not specified | [1] |
| Stock Solution | -20°C | ≤ 1 month | [3] |
| Stock Solution | -80°C | ≤ 6 months | [3] |
Troubleshooting Guide
Issue: I am observing lower than expected potency or inconsistent results in my experiments.
This could be due to the degradation of the compound. Follow these troubleshooting steps:
-
Verify Storage Conditions: Confirm that both the solid compound and any prepared stock solutions have been stored according to the recommendations (see table above).
-
Check Solution Age: If using a stock solution, ensure it has not exceeded its recommended storage duration (1 month at -20°C, 6 months at -80°C).[3] It is best to use freshly prepared solutions.
-
Assess for Contamination: Visually inspect the solid compound and solutions for any signs of discoloration or precipitation, which might indicate degradation or contamination.
-
Consider pH of Experimental Buffer: Although information on pH sensitivity is limited, significant deviations from a neutral pH in your experimental buffer could potentially affect the stability of the ester group through hydrolysis. For in vivo studies, dissolving in physiological saline with a pH adjusted to 7.4 is a good practice.[2]
-
Perform a Quality Control Check: If feasible, verify the purity and concentration of your stock solution using an analytical technique like HPLC.[2]
Experimental Protocols
Protocol: Assessment of this compound Solution Stability via HPLC
This protocol outlines a general method for assessing the stability of a prepared stock solution of this compound over time.
1. Materials:
- This compound
- HPLC-grade water
- HPLC-grade acetonitrile (B52724)
- Trifluoroacetic acid (TFA)
- Volumetric flasks
- Autosampler vials
- HPLC system with a C18 column and UV detector
2. Procedure:
- Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in HPLC-grade water to a final concentration of 10 mM. Vortex until fully dissolved.
- Initial Analysis (Time Zero):
- Prepare a working standard by diluting the stock solution to a suitable concentration (e.g., 100 µM) in the mobile phase.
- Inject the working standard into the HPLC system.
- A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
- Set the UV detector to a wavelength of 254 nm.[2]
- Record the peak area and retention time of the main peak corresponding to this compound. This will serve as your baseline (100% purity).
- Storage and Sampling:
- Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).
- At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition.
- Analysis of Stored Samples:
- Prepare working standards from the stored samples in the same manner as the initial analysis.
- Inject the samples into the HPLC and record the chromatograms.
- Data Analysis:
- Compare the peak area of the main peak in the stored samples to the peak area from the time-zero sample.
- Calculate the percentage of the compound remaining at each time point.
- Monitor for the appearance of new peaks, which would indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
References
Troubleshooting guide for Arecaidine but-2-ynyl ester tosylate experiments
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers using Arecaidine but-2-ynyl ester tosylate (ABET) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ABET)?
This compound (ABET) is a potent and selective synthetic agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] It is often used in cardiovascular research to study heart-specific cholinergic signaling due to its 4.6-fold selectivity for M2 receptors in the atrium versus those in the ileum.[1][2] The compound contains an alkyne group, making it suitable for use as a click chemistry reagent.[3][4]
Q2: What are the basic physicochemical properties of ABET?
Researchers should be aware of the fundamental properties of ABET to ensure proper handling and experimental setup. Key properties are summarized in the table below.
Q3: How should I prepare stock solutions and store the compound?
ABET is soluble in water up to 100 mM.[1][2] For stock solutions, it is recommended to dissolve the solid compound in sterile water or an appropriate buffer and vortex thoroughly to ensure it is fully dissolved.[1] Due to limited stability in aqueous solutions, it is best to prepare fresh solutions for each experiment or store aliquots at -80°C for up to six months or -20°C for one month.[1][4] The solid form is stable and can be stored at room temperature.[1][2]
Physicochemical and Handling Data
| Property | Value | Source |
| CAS Number | 119630-77-2 | [1][2][3] |
| Molecular Formula | C₁₈H₂₃NO₅S (C₁₁H₁₅NO₂ · C₇H₈SO₃) | [1][2][3] |
| Molecular Weight | 365.44 g/mol | [1][2][3] |
| Purity | >99% | [1][3] |
| Form | Solid | [5] |
| Solubility | Soluble to 100 mM in water | [1][2] |
| Storage (Solid) | Room Temperature (stable for 12 months) | [1][2] |
| Storage (Solution) | -80°C (6 months); -20°C (1 month) | [4] |
Troubleshooting Guide
This section addresses common problems encountered during experiments with ABET, particularly in the context of receptor binding and functional assays.
Issue 1: Low or No Compound Activity in Functional Assays
Question: I've applied ABET to my cell or tissue preparation, but I'm observing a weaker-than-expected or no response (e.g., no change in cAMP levels, calcium flux, or heart rate). What could be the cause?
Possible Causes and Solutions:
-
Compound Degradation: Since ABET has limited stability in aqueous solutions, the compound may have degraded.[1]
-
Solution: Prepare a fresh stock solution of ABET immediately before the experiment. Avoid multiple freeze-thaw cycles of stock solutions.[6]
-
-
Incorrect Receptor Subtype: ABET is highly selective for the M2 mAChR subtype.[1][2] Your experimental system (cell line or tissue) may not express sufficient levels of the M2 receptor.
-
Solution: Verify M2 receptor expression in your system using techniques like qPCR, Western blot, or a radioligand binding assay with an M2-selective radioligand.
-
-
Receptor Desensitization: Prolonged exposure to an agonist can cause receptor desensitization or downregulation.[7]
-
Solution: Reduce the incubation time or use a lower concentration of ABET. Perform time-course experiments to find the optimal incubation period.
-
-
Presence of GTP in Binding Assays: For G-protein coupled receptors (GPCRs) like mAChRs, the presence of GTP can shift the receptor to a low-affinity state for agonists.[8]
-
Solution: If performing a binding assay, consider omitting GTP from the buffer to stabilize the high-affinity agonist binding state.[8]
-
Issue 2: High Background or Non-Specific Binding in Radioligand Assays
Question: In my competitive binding assay using ABET as a competitor, the non-specific binding is very high, reducing my assay window. How can I fix this?
Possible Causes and Solutions:
-
Hydrophobicity of Ligands: Hydrophobic compounds can bind non-specifically to filters, membranes, and plasticware.[9]
-
Inappropriate Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding and an underestimation of the competitor's affinity.[8]
-
Insufficient Washing: Inadequate washing during the filtration step fails to remove all unbound radioligand.
-
Solution: Increase the number of washes (typically 3-4) with ice-cold wash buffer after filtration.[10]
-
Issue 3: Poor Solubility or Precipitation in Assay Buffer
Question: My ABET stock solution appears clear, but I notice precipitation when I dilute it into my final assay buffer. Why is this happening?
Possible Causes and Solutions:
-
Buffer Composition: Components in your assay buffer (e.g., high salt concentrations, pH) may reduce the solubility of ABET.
-
Solution: Test the solubility of ABET in your final assay buffer before starting the experiment. If precipitation occurs, consider adjusting the pH or ionic strength of the buffer. Preparing an intermediate dilution in a more compatible solvent before the final dilution may also help.
-
-
"Salting Out" Effect: High concentrations of salts in the buffer can cause less soluble compounds to precipitate.
-
Solution: Review your buffer composition and reduce the salt concentration if possible, ensuring it remains within the optimal range for receptor function (e.g., 120-150 mM NaCl).[8]
-
Experimental Protocols & Workflows
Protocol 1: General Radioligand Competition Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of ABET using a competitive binding assay with a suitable M2-selective radioligand (e.g., [³H]-N-methylscopolamine).
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the M2 receptor.[10] Determine the protein concentration using a standard method like a BCA assay.[10]
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
Controls:
-
Total Binding: Omit ABET.
-
Non-Specific Binding (NSB): Add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) instead of ABET.[11]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[10][11]
-
Filtration: Terminate the reaction by rapid vacuum filtration onto PEI-soaked glass fiber filters. Wash the filters 3-4 times with ice-cold wash buffer.[10]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of ABET.
-
Fit the data using non-linear regression to determine the IC₅₀ value.[11]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[11]
-
Diagrams and Visualizations
M2 Muscarinic Receptor Signaling Pathway (Gαi-coupled)
Muscarinic M2 receptors primarily couple to Gαi/o proteins.[11] Agonist binding, by compounds such as ABET, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Caption: Simplified Gαi signaling pathway activated by an M2 receptor agonist like ABET.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram outlines the key steps in performing a competitive binding assay to determine the affinity of ABET.
Caption: Standard workflow for a competitive radioligand binding experiment.
Troubleshooting Logic: Low Compound Activity
This decision tree provides a logical approach to troubleshooting experiments where ABET shows lower-than-expected activity.
Caption: Decision tree for diagnosing the cause of low ABET activity in an assay.
References
- 1. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound CAS#: 499-04-7 [m.chemicalbook.com]
- 6. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. benchchem.com [benchchem.com]
- 9. revvity.com [revvity.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing In Vivo Dosage of Arecaidine but-2-ynyl ester tosylate
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo dosage of Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET). ABET is a selective M2 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist that has been shown to dose-dependently decrease mean arterial pressure and heart rate in rats.[1][2] While specific in vivo dosage optimization studies are not extensively published, this guide offers a framework based on its known mechanism of action and general principles of in vivo pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Arecaidine but-2-ynyl ester tosylate (ABET)?
A1: ABET is a selective agonist for the M2 muscarinic acetylcholine receptor (M2-mAChR).[1][2][3] These receptors are primarily located in the heart, where their activation leads to a decrease in heart rate and contractility.[1][2] M2 receptors are also found in the central nervous system and smooth muscles. The parent compound, arecaidine, is known to interact with muscarinic acetylcholine receptors and also acts as a gamma-aminobutyric acid (GABA) uptake inhibitor.[4][5]
Q2: What are the potential therapeutic applications of ABET?
A2: Given its activity as an M2 agonist that reduces heart rate and blood pressure, ABET is primarily positioned for cardiovascular disease research.[1][2] Additionally, recent in vitro studies have explored its anti-carcinogenic effects in breast cancer cells, suggesting potential for oncological research, though in vivo validation is needed.[6]
Q3: What is a recommended starting dose for in vivo studies with ABET?
A3: Specific dose-ranging studies for ABET are not widely published. Therefore, a conservative approach is recommended. Start with a low dose (e.g., 0.1 - 1 mg/kg) and perform a dose-escalation study. Monitor for both therapeutic effects (e.g., changes in heart rate and blood pressure) and any adverse effects. For novel muscarinic agonists, reviewing literature on similar compounds can provide a starting point.[7]
Q4: How should I prepare ABET for in vivo administration?
A4: this compound is soluble in water up to 100 mM.[3] For in vivo studies, it is recommended to dissolve ABET in sterile physiological saline (0.9% NaCl) and adjust the pH to 7.4.[3] It is crucial to ensure the solution is clear and free of precipitates before administration.
Q5: What are the potential side effects of ABET in vivo?
A5: As a muscarinic agonist, ABET may produce side effects associated with cholinergic activation. These can include hypersalivation, lacrimation, urination, defecation, and gastrointestinal distress.[8] At higher doses, more severe effects such as bradycardia, hypotension, and tremors may occur.[9] Close monitoring of the animals is essential during and after administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at expected doses | - Dose is too low.- Poor bioavailability via the chosen administration route.- Degradation of the compound. | - Increase the dose in a stepwise manner.- Consider an alternative route of administration with higher bioavailability (e.g., intravenous or intraperitoneal).- Verify the purity and stability of your ABET stock. Prepare fresh solutions before each experiment.[10] |
| High variability in animal responses | - Inconsistent dosing technique.- Biological variability among animals.- Instability of the dosing solution. | - Ensure accurate and consistent administration volumes and techniques.- Increase the number of animals per group to improve statistical power.- Prepare fresh dosing solutions and use them promptly. |
| Adverse effects observed (e.g., excessive salivation, lethargy, seizures) | - The dose is too high.- Off-target effects. | - Reduce the dose immediately.- Have a plan for supportive care for the animals.- Consider co-administration with a peripherally restricted muscarinic antagonist if central effects are the target.[7] |
| Precipitation in the dosing solution | - Poor solubility in the chosen vehicle.- Incorrect preparation procedure. | - Test different vehicle compositions. While ABET is water-soluble, for higher concentrations, co-solvents may be needed.- Ensure each component is fully dissolved before adding the next. Gentle warming and vortexing can aid dissolution.[10] |
Data Presentation: Example Dose-Ranging Study
The following table illustrates how to present data from a hypothetical dose-ranging study of ABET in rats, focusing on its cardiovascular effects.
Table 1: Hypothetical Dose-Response of Intravenously Administered ABET on Cardiovascular Parameters in Rats
| Dose (mg/kg) | N | Mean Arterial Pressure (mmHg) | Heart Rate (beats/min) | Observations |
| Vehicle (Saline) | 5 | 100 ± 5 | 350 ± 15 | No observable effects. |
| 0.1 | 5 | 95 ± 6 | 330 ± 12 | No significant change. |
| 1 | 5 | 80 ± 7 | 280 ± 10 | Moderate decrease in blood pressure and heart rate. |
| 5 | 5 | 65 ± 8 | 220 ± 14 | Significant decrease in blood pressure and heart rate. Mild salivation noted in 2/5 animals. |
| 10 | 5 | 50 ± 9 | 180 ± 18 | Profound hypotension and bradycardia. Significant salivation and lethargy in all animals. |
Experimental Protocols
Protocol 1: In Vivo Dose-Ranging Study of ABET in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for a 7-day acclimatization period.
-
Drug Preparation:
-
On the day of the experiment, dissolve this compound in sterile 0.9% saline to achieve the desired concentrations (e.g., 0.1, 1, 5, 10 mg/mL for a 1 mL/kg injection volume).
-
Ensure the solution is clear and sterile-filter if necessary.
-
-
Administration:
-
Divide animals into dose groups (n=5 per group), including a vehicle control group.
-
Administer ABET via intravenous (IV) or intraperitoneal (IP) injection.
-
-
Monitoring:
-
Continuously monitor mean arterial pressure and heart rate using a telemetry system or tail-cuff method for at least 2 hours post-administration.
-
Observe animals for any signs of cholinergic activation or other adverse effects (e.g., salivation, tremors, lethargy) and score them at regular intervals.
-
-
Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for cardiovascular parameters at each dose.
-
Use an appropriate statistical test (e.g., ANOVA) to determine significant differences between dose groups and the vehicle control.
-
Mandatory Visualizations
Caption: M2 muscarinic receptor signaling pathway activated by ABET.
Caption: Experimental workflow for in vivo dosage optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 3. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Arecoline - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Preventing hydrolysis of Arecaidine but-2-ynyl ester tosylate in aqueous solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of Arecaidine but-2-ynyl ester tosylate (ABET) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ABET) and why is hydrolysis a concern?
This compound (ABET) is a synthetic, water-soluble compound that acts as a potent and selective agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR)[1][2]. It is widely used in pharmacological studies, particularly in cardiovascular and neuroscience research[2][3]. The molecule contains an ester functional group, which is susceptible to hydrolysis—a chemical reaction with water that breaks the ester bond. This degradation process yields the parent carboxylic acid (Arecaidine) and but-2-yn-1-ol, leading to a loss of the compound's biological activity and potentially confounding experimental results.
Q2: What are the primary factors that accelerate the hydrolysis of ABET?
The rate of ester hydrolysis is significantly influenced by several factors:
-
pH: Hydrolysis is catalyzed by both acids (H+) and bases (OH-). The reaction is generally slowest at a slightly acidic to neutral pH and accelerates significantly under strongly acidic or alkaline conditions[4][5][6]. Base-catalyzed hydrolysis is typically much faster than acid-catalyzed hydrolysis[4].
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature[6]. Therefore, preparing and storing solutions at lower temperatures can effectively slow degradation.
-
Enzymes: Biological samples may contain esterase enzymes that can rapidly catalyze the hydrolysis of the ester bond[7]. When working with cell lysates or in vivo models, enzymatic degradation is a critical consideration.
-
Moisture: For the solid compound, exposure to atmospheric moisture can lead to degradation over time[5][8].
Q3: How should I prepare and store aqueous stock solutions of ABET to maximize stability?
To ensure the stability and integrity of your ABET solutions, follow these guidelines:
-
Use a Buffer: Always dissolve ABET in a suitable buffer solution rather than pure water to maintain a stable pH[4]. A slightly acidic pH (e.g., pH 5.0 to 6.5) is often optimal for ester stability.
-
Fresh Preparation: It is highly recommended to prepare solutions fresh for each experiment[9].
-
Storage: If short-term storage is necessary, aliquot the stock solution into single-use vials and store them at -20°C for up to one month or -80°C for up to six months[2]. Avoid repeated freeze-thaw cycles, as this can accelerate hydrolysis[1].
-
Solid Storage: The solid form of ABET is stable for up to 12 months when stored at room temperature in a tightly sealed container, protected from moisture[1].
Q4: How can I monitor the degradation of ABET in my experiments?
The most effective way to monitor the hydrolysis of ABET is by using High-Performance Liquid Chromatography (HPLC). This analytical technique can separate and quantify the intact ABET from its hydrolysis products. By analyzing samples over time, you can determine the rate of degradation under your specific experimental conditions[1].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or poor experimental results. | Loss of active compound due to hydrolysis. | Prepare fresh ABET solutions in a recommended buffer (see Protocol 1) immediately before use. Verify the concentration and purity of the stock solution using HPLC (see Protocol 2). |
| Precipitate observed in a refrigerated or frozen stock solution. | The compound may have low solubility at reduced temperatures or may have precipitated during a freeze-thaw cycle. | Before use, bring the solution to room temperature (or 37°C for in vitro assays) and vortex thoroughly to ensure complete dissolution[1]. If precipitation persists, consider preparing a fresh solution. |
| HPLC analysis shows a new, more polar peak appearing over time. | This peak likely corresponds to the Arecaidine hydrolysis product. | Optimize solution conditions to improve stability by adjusting the pH to a more acidic range (e.g., pH 5.0) and reducing the storage temperature. Minimize the time the solution is kept in aqueous buffer before use. |
Quantitative Data on Stability
While specific kinetic data for ABET hydrolysis is not widely published, the following table provides an illustrative summary of the expected impact of pH and temperature on the stability of a typical ester compound in an aqueous buffer.
| Buffer pH | Temperature (°C) | Estimated Half-Life (t½) | Stability |
| 3.0 | 25 | ~12 hours | Poor |
| 5.0 | 4 | > 2 weeks | Good |
| 5.0 | 25 | ~72 hours | Moderate |
| 7.4 | 4 | ~48 hours | Fair |
| 7.4 | 25 | ~6 hours | Poor |
| 9.0 | 25 | < 1 hour | Very Poor |
| Note: This data is illustrative for a generic ester and should be confirmed experimentally for ABET under your specific conditions. |
Experimental Protocols
Protocol 1: Preparation of a pH-Buffered Stock Solution of ABET
-
Buffer Preparation: Prepare a 50 mM sodium acetate (B1210297) or citrate (B86180) buffer. Adjust the pH to 5.0 using acetic acid or citric acid. Filter the buffer through a 0.22 µm filter to ensure sterility.
-
Weighing: Accurately weigh the required amount of solid ABET in a sterile microcentrifuge tube.
-
Dissolution: Add the pre-chilled (4°C) pH 5.0 buffer to the solid ABET to achieve the desired final concentration (e.g., 10 mM). ABET is soluble in water up to 100 mM[1].
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Visually inspect for clarity[1].
-
Storage: For immediate use, keep the solution on ice. For short-term storage, aliquot into single-use tubes and store at -80°C.
Protocol 2: Monitoring ABET Hydrolysis using HPLC
-
Sample Preparation: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from the ABET solution being tested. Quench any further reaction by diluting the aliquot in the mobile phase, preferably at a low temperature.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm[1].
-
Injection Volume: 10 µL.
-
-
Analysis: Monitor the peak area of the intact ABET over time. The appearance and growth of a new, earlier-eluting peak (corresponding to the more polar Arecaidine product) is indicative of hydrolysis. Calculate the percentage of remaining ABET at each time point to determine the degradation rate.
Visualizations
Caption: Logical workflow illustrating the hydrolysis of ABET and key prevention strategies.
References
- 1. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 4. quora.com [quora.com]
- 5. carbodiimide.com [carbodiimide.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. carbodiimide.com [carbodiimide.com]
- 9. Arecaidine | this compound | Pyridines | Ambeed.com [ambeed.com]
Identifying and minimizing off-target effects of Arecaidine but-2-ynyl ester tosylate
Welcome to the technical support center for Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is Arecaidine but-2-ynyl ester tosylate (ABET) and what is its primary target?
This compound (ABET) is a potent and selective agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR M2).[1][2][3] It is widely used in research to investigate the physiological and pathological roles of the M2 receptor, particularly in the cardiovascular system and in studies related to cancer.[1][4] ABET contains a but-2-ynyl ester group, making it suitable for use as a "click chemistry" reagent.[1][2]
Q2: What are the known on-target effects of ABET?
As an M2 receptor agonist, ABET's on-target effects are primarily related to the activation of the M2 receptor. This includes a dose-dependent decrease in mean arterial pressure and heart rate.[1][2] In the heart, M2 receptor activation leads to cardiac slowing (bradycardia) and a reduction in atrial contractility.[5][6]
Q3: What are the potential off-target effects of ABET?
While ABET is selective for the M2 receptor, it may also interact with other muscarinic receptor subtypes. Computational molecular docking studies have suggested a preferential binding not only to M2 but also to M4 receptors.[4] Cross-reactivity with other muscarinic receptor subtypes (M1, M3, M5) is a possibility, and activation of these could lead to unintended physiological responses.[7] For instance, activation of M3 receptors can cause smooth muscle contraction and increased glandular secretions.[6]
Q4: How can I experimentally determine the off-target profile of ABET in my system?
Several experimental approaches can be used to determine the off-target profile of ABET:
-
Receptor Binding Assays: Conduct competitive binding assays using radiolabeled ligands for various muscarinic receptor subtypes (M1-M5) to quantify the affinity of ABET for each.
-
Kinome Profiling: Perform a kinome-wide screen to assess if ABET inhibits or activates any protein kinases, which are common off-targets for small molecules.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement with M2 receptors in intact cells and can also identify novel off-target binders by observing the thermal stabilization of other proteins.[8][9][10][11][12]
-
Proteome-wide Profiling: Techniques like chemical proteomics can provide an unbiased identification of off-target proteins in a cellular context.[13][14][15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent dose-response curve | 1. Compound degradation. | 1. Prepare fresh stock solutions of ABET. It is soluble in water up to 100 mM.[16] Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] |
| 2. Variability in cell health or receptor expression. | 2. Ensure consistent cell culture conditions and passage number. Monitor M2 receptor expression levels via qPCR or Western blot. | |
| Unexpected physiological response in vivo | 1. Off-target effects. | 1. Investigate potential off-target receptor activation (e.g., M4 receptors).[4] Consider using a structurally different M2 agonist as a control to see if the effect is target-specific. |
| 2. Metabolism of ABET. | 2. Perform pharmacokinetic studies to determine the metabolic fate of ABET in your animal model. | |
| High background in binding assays | 1. Non-specific binding of the radioligand. | 1. Optimize assay conditions, including buffer composition and washing steps. Use a non-labeled competitor to determine non-specific binding accurately.[17] |
| 2. Poor quality of membrane preparation. | 2. Ensure proper homogenization and centrifugation steps during membrane preparation to enrich for the desired receptor population.[18] |
Quantitative Data Summary
Table 1: Selectivity Profile of this compound (ABET)
| Parameter | Value | Reference |
| M2 Receptor Selectivity (atrium vs. ileum) | 4.6-fold | |
| Predicted Binding Affinity | Preferential for M2 and M4 receptors | [4] |
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay for Muscarinic Receptors
This protocol is adapted from standard receptor binding assay methodologies.[17][19][20][21]
Objective: To determine the binding affinity (Ki) of ABET for M1, M2, M3, M4, and M5 muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the individual human muscarinic receptor subtypes.
-
Radioligand specific for each receptor subtype (e.g., [³H]-N-methylscopolamine).
-
This compound (ABET).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the specific muscarinic receptor subtype.[18]
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A range of concentrations of ABET.
-
A fixed concentration of the specific radioligand (typically at its Kd value).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of ABET for each receptor subtype and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Kinome Profiling
This protocol provides a general workflow for assessing the interaction of ABET with a panel of protein kinases.[22][23][24][25]
Objective: To identify any potential off-target kinase interactions of ABET.
Materials:
-
A commercial kinase profiling service or an in-house kinase panel.
-
This compound (ABET).
-
ATP.
-
Kinase-specific substrates.
-
Assay buffer.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
Procedure:
-
Compound Preparation: Prepare a stock solution of ABET in a suitable solvent (e.g., DMSO).
-
Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, ATP, and ABET at a screening concentration (e.g., 10 µM).
-
Incubation: Incubate the reaction at the optimal temperature for the kinases (usually 30°C or 37°C) for a specified time.
-
Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition of each kinase by ABET compared to a vehicle control. Follow up on any significant "hits" with dose-response experiments to determine the IC50.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure for CETSA.[8][9][10][11][12]
Objective: To confirm the engagement of ABET with the M2 receptor in intact cells and to identify potential off-target binding partners.
Materials:
-
Cells expressing the M2 receptor.
-
This compound (ABET).
-
Cell culture medium.
-
Lysis buffer.
-
Antibodies against the M2 receptor and other potential targets.
-
Western blotting reagents and equipment.
Procedure:
-
Cell Treatment: Treat cultured cells with either ABET or a vehicle control for a specified time.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing or with a lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant containing the soluble proteins and analyze the protein levels of the M2 receptor and other proteins of interest by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of ABET indicates target engagement.
Visualizations
Caption: M2 Muscarinic Receptor Signaling Pathway activated by ABET.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 3. scbt.com [scbt.com]
- 4. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pronounced pharmacologic deficits in M2 muscarinic acetylcholine receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. news-medical.net [news-medical.net]
- 13. tandfonline.com [tandfonline.com]
- 14. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
- 15. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 23. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. books.rsc.org [books.rsc.org]
- 25. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
Improving the yield and purity of Arecaidine but-2-ynyl ester tosylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Arecaidine (B1214280) but-2-ynyl ester tosylate synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
Issue 1: Low Yield in the Tosylation of But-2-ynol
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure anhydrous conditions as p-toluenesulfonyl chloride (TsCl) is sensitive to moisture. Use dry solvents (e.g., dichloromethane (B109758) - DCM) and freshly distilled reagents. Consider increasing the reaction time or gently heating the reaction up to 50°C, monitoring for any product degradation.[1] |
| Base Inefficiency | Triethylamine (Et3N) is a common base for this reaction.[2] If yields are low, consider using a stronger, non-nucleophilic base. Ensure the base is added slowly at a low temperature (0°C) to control the reaction.[2] |
| Side Reactions | The use of pyridine (B92270) as a solvent can sometimes improve yields for challenging tosylations.[3][4] Alternatively, using tosyl anhydride (B1165640) (Ts2O) might be more effective for hindered or less reactive alcohols.[3] |
| Reagent Quality | Use freshly opened or purified p-toluenesulfonyl chloride. Older TsCl can hydrolyze, reducing its effectiveness. |
Issue 2: Low Yield in the Esterification Step
| Potential Cause | Recommended Solution |
| Poor Nucleophilicity of Arecaidine Carboxylate | In the SN2 reaction with but-2-ynyl tosylate, ensure complete deprotonation of arecaidine's carboxylic acid. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like tetrahydrofuran (B95107) (THF) is effective for forming the carboxylate anion.[2] |
| Inefficient Coupling Agent (Direct Esterification) | When using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can significantly improve yields by 15-20% by accelerating the acyl transfer.[2] |
| Steric Hindrance | For sterically hindered substrates, standard coupling agents might be inefficient. Consider alternative coupling agents known to be effective in such cases. |
| Reaction Temperature | For direct esterification, maintaining room temperature is crucial to prevent racemization.[2] |
Issue 3: Impure Final Product After Purification
| Potential Cause | Recommended Solution |
| Co-elution of Impurities during Chromatography | Optimize the silica (B1680970) gel chromatography conditions.[2] Experiment with different solvent systems (e.g., varying the ratio of ethyl acetate/hexane) to improve the separation of the desired product from any byproducts. |
| Incomplete Salt Formation | During the final tosylate salt formation, ensure the use of a stoichiometric amount of p-toluenesulfonic acid monohydrate in an appropriate solvent like anhydrous diethyl ether to facilitate complete precipitation.[2] |
| Hydrolysis of the Ester | Arecaidine but-2-ynyl ester can be susceptible to hydrolysis. Avoid exposure to basic conditions and moisture, especially during workup and purification.[5] Analyze samples promptly after preparation.[5] |
| Residual Starting Materials | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before proceeding with the workup. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for Arecaidine but-2-ynyl ester tosylate?
There are two primary synthetic routes:
-
Tosylation-Mediated Esterification: This is a multi-step process that involves the initial synthesis of but-2-ynyl tosylate from but-2-ynol and p-toluenesulfonyl chloride. This activated intermediate then reacts with the sodium salt of arecaidine via a nucleophilic substitution (SN2) reaction to form the ester. The final step is the formation of the tosylate salt.[2]
-
Direct Esterification Using Coupling Agents: This method involves the direct coupling of arecaidine with but-2-ynol using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[2]
Q2: Which synthetic method generally provides a higher yield?
Direct esterification using coupling agents like DCC and DMAP has been reported to provide slightly higher yields (70-80%) compared to the tosylation-mediated method (65-75%).[2]
Q3: What are the recommended solvents for each step of the synthesis?
-
Tosylation of But-2-ynol: Dichloromethane (DCM) is recommended as it minimizes side reactions.[2]
-
Esterification (SN2 reaction): Tetrahydrofuran (THF) is a suitable solvent as it enhances the nucleophilicity of the arecaidine carboxylate anion.[2]
-
Direct Esterification (DCC/DMAP): Anhydrous DCM is commonly used.[2]
Q4: How can I confirm the purity and structure of the final product?
-
Purity: High-Performance Liquid Chromatography (HPLC) with UV detection (at λ = 254 nm) is a standard method to verify the purity of the compound by comparing the retention time to a reference standard.[2]
-
Structure: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the chemical structure. Key signals to look for in 1H NMR (in D₂O) include the tosyl aromatic protons (δ 7.48-7.69), the OCH₂ protons of the ester (δ 4.76), and the N-methyl protons (δ 2.98).[2]
Q5: What are the key storage conditions for this compound?
The compound should be stored at room temperature or -20°C.[6] It has limited stability in aqueous solutions, so it is recommended to use solutions shortly after preparation.[2]
Data Presentation
Table 1: Comparison of Synthetic Methods [2]
| Parameter | Tosylation-Mediated Method | Direct Esterification Method |
| Reaction Time | 24–36 hours | 18–30 hours |
| Reported Yield | 65–75% | 70–80% |
| Key Reagents | TsCl, Et₃N, NaH | DCC, DMAP |
| Purification | Column Chromatography | Crystallization |
Experimental Protocols & Workflows
Tosylation-Mediated Esterification Workflow
Caption: Workflow for the tosylation-mediated synthesis of this compound.
Direct Esterification Workflow
Caption: Workflow for the direct esterification synthesis of this compound.
References
Best practices for handling and disposal of Arecaidine but-2-ynyl ester tosylate
This guide provides best practices for the safe handling, storage, and disposal of Arecaidine (B1214280) but-2-ynyl ester tosylate, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is Arecaidine but-2-ynyl ester tosylate?
This compound (ABET) is a potent and selective M2 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist.[1][2] It is commonly used in cardiovascular research to study the effects of M2 receptor activation, which can lead to a dose-dependent decrease in mean arterial pressure and heart rate in animal models.[3][4] Additionally, its alkyne group makes it suitable for use as a click chemistry reagent.[3][4]
Q2: What are the main hazards associated with this compound?
This compound is classified as toxic. The primary hazards are:
-
Toxic if swallowed (H301)
-
Toxic in contact with skin (H311)
-
Toxic if inhaled (H331)
Mutation data has also been reported for the arecaidine component, and heating to decomposition may emit toxic fumes of nitrogen oxides (NOx).[5][6]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
Due to its toxicity, appropriate PPE is mandatory. This includes:
-
A properly fitted respirator to prevent inhalation.
-
Chemical-resistant gloves (e.g., nitrile) to avoid skin contact.
-
A lab coat to protect clothing.
-
Safety goggles to protect the eyes from dust or splashes.
Q4: How should I store this compound?
The solid form of the compound is stable and should be stored at room temperature.[1][3] Stock solutions, however, have different storage requirements: for up to one month, store at -20°C, and for up to six months, store at -80°C.[4] It is recommended to store stock solutions in sealed containers, away from moisture and light.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not fully dissolve in aqueous buffer. | The concentration may be too high, or the compound may not have been mixed sufficiently. | This compound is soluble in water up to 100 mM.[1][3] Ensure you have not exceeded this concentration. Vortex the solution thoroughly to aid dissolution.[1] |
| Inconsistent experimental results. | The compound may have degraded due to improper storage of the stock solution. | Prepare fresh stock solutions and store them under the recommended conditions (-20°C for short-term, -80°C for long-term).[4] |
| Precipitate forms in the stock solution over time. | The solution may be supersaturated, or the compound may be degrading. | Ensure the storage temperature is appropriate. If precipitation occurs upon thawing, gently warm and vortex the solution to redissolve the compound before use. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 365.44 g/mol | [1][2][3][7] |
| Molecular Formula | C₁₈H₂₃NO₅S | [3] |
| Purity | >99% | [3][7] |
| Solubility in Water | Up to 100 mM | [1][3] |
| Storage (Solid) | Room Temperature | [1][3] |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | [4] |
Experimental Protocols
Preparation of a 10 mM Stock Solution
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 3.654 mg of this compound (Mass = 10 mmol/L * 1 mL * 365.44 g/mol ).
-
Weigh the compound: In a chemical fume hood, carefully weigh the calculated mass of the compound.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add the desired volume of sterile, nuclease-free water to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
Visualized Workflows
References
- 1. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound CAS#: 499-04-7 [m.chemicalbook.com]
- 7. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
Interpreting unexpected results in experiments with Arecaidine but-2-ynyl ester tosylate
This technical support center provides troubleshooting guidance for researchers encountering unexpected results in experiments involving Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET). The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My results show a weaker than expected response in a cell line expressing M2 receptors. What could be the cause?
A1: A weaker than expected response to ABET in M2-expressing cells can stem from several factors, ranging from compound integrity to experimental setup.
-
Compound Stability and Storage: Arecaidine but-2-ynyl ester tosylate solutions have limited stability. Improper storage can lead to degradation and reduced potency. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, sealed from moisture and light[1]. Avoid repeated freeze-thaw cycles.
-
Cell Line Integrity: The expression level of M2 receptors in your cell line may have diminished over time with repeated passaging. It is advisable to verify M2 receptor expression using techniques like Western Blot or qPCR.
-
Assay Conditions: The sensitivity of your assay may be insufficient to detect the response. Consider optimizing parameters such as cell density, incubation time, and the concentration of any signaling molecules you are measuring (e.g., forskolin (B1673556) for cAMP assays).
Q2: I am observing an unexpected excitatory effect in my neuronal culture, but ABET is an M2 agonist which should be inhibitory. Why is this happening?
A2: While ABET is a selective M2 agonist, it can have off-target effects, especially at higher concentrations. The unexpected excitatory effect could be due to the activation of other muscarinic receptor subtypes present in your neuronal culture.
-
Muscarinic Receptor Subtype Specificity: Muscarinic receptors are broadly classified into two groups based on their G-protein coupling: M2 and M4 receptors couple to Gi/o proteins (inhibitory), while M1, M3, and M5 receptors couple to Gq/11 proteins (excitatory)[2][3][4]. Although ABET is selective for M2 receptors, this selectivity is not absolute. At higher concentrations, it may activate M1, M3, or M5 receptors, leading to an excitatory response mediated by increased intracellular calcium.
-
Cellular Context: The overall response of a neuron to a muscarinic agonist depends on the specific combination of muscarinic receptor subtypes it expresses. If the expression of excitatory muscarinic receptors is significant, their activation may override the inhibitory effect of M2 receptor activation.
Q3: My in vivo study shows a shorter duration of action than anticipated. Is this normal for this compound?
A3: Yes, a shorter duration of action for ABET compared to other muscarinic agonists like xanomeline (B1663083) has been noted, which may limit its utility in chronic studies but makes it suitable for acute investigations[5]. The metabolic stability of the compound and its pharmacokinetic profile contribute to this characteristic.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experimental Batches
Inconsistent results can be frustrating and compromise the reliability of your data. This guide provides a systematic approach to troubleshooting this issue.
Step 1: Verify Compound Integrity
-
Purity Check: Ensure the purity of your ABET batch. Purity should be >99%[5]. If in doubt, consider analytical techniques like HPLC to verify.
-
Proper Storage: Confirm that the compound has been stored correctly, as detailed in the FAQs.
Step 2: Standardize Solution Preparation
-
Fresh Solutions: Prepare fresh working solutions for each experiment from a properly stored stock.
-
Solubility: ABET is soluble in water up to 100 mM[5]. Ensure complete dissolution before use. For in vivo studies, dissolve in physiological saline with a pH adjusted to 7.4[5].
Step 3: Calibrate and Validate Equipment
-
Ensure all equipment, such as pipettes, plate readers, and pH meters, are properly calibrated.
Step 4: Control for Biological Variability
-
Cell Passage Number: Use cells within a consistent and low passage number range.
-
Consistent Controls: Include appropriate positive and negative controls in every experiment. For example, use a known muscarinic agonist like carbachol (B1668302) as a positive control.
Issue 2: Unexpected Off-Target Effects
Observing effects that are not consistent with M2 receptor activation suggests potential off-target activity.
Step 1: Determine the Receptor Subtype(s) Involved
-
Use Selective Antagonists: Employ selective antagonists for different muscarinic receptor subtypes to dissect the observed response. For instance, use methoctramine (B27182) (M2 selective antagonist) or pirenzepine (B46924) (M1 selective antagonist) to see if the unexpected effect is blocked.
-
Receptor Knockout/Knockdown Models: If available, use cell lines or animal models with specific muscarinic receptor subtypes knocked out or knocked down to confirm the involvement of a particular receptor.
Step 2: Perform a Dose-Response Curve
-
A comprehensive dose-response curve can help differentiate between high-affinity on-target effects and lower-affinity off-target effects. Off-target effects typically appear at higher concentrations.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H23NO5S | [6] |
| Molecular Weight | 365.44 g/mol | [5][6] |
| Purity | >99% | [5] |
| Solubility | Soluble to 100 mM in water | [5] |
| Storage (Solid) | Room temperature (stable for 12 months) | [5] |
| Storage (Solution) | -20°C (1 month), -80°C (6 months) | [1] |
Table 2: Muscarinic Receptor Subtype Selectivity and Signaling
| Receptor Subtype | Primary G-protein Coupling | Primary Signaling Pathway | Effect of Agonist Binding |
| M1 | Gq/11 | ↑ PLC, ↑ IP3, ↑ DAG, ↑ Ca2+ | Excitatory |
| M2 | Gi/o | ↓ Adenylyl Cyclase, ↓ cAMP | Inhibitory |
| M3 | Gq/11 | ↑ PLC, ↑ IP3, ↑ DAG, ↑ Ca2+ | Excitatory |
| M4 | Gi/o | ↓ Adenylyl Cyclase, ↓ cAMP | Inhibitory |
| M5 | Gq/11 | ↑ PLC, ↑ IP3, ↑ DAG, ↑ Ca2+ | Excitatory |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of ABET on cell viability, which can be useful in cancer research studies[7].
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of ABET (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: cAMP Measurement Assay
This protocol is to confirm the M2-mediated inhibitory effect of ABET on cAMP levels.
-
Cell Culture: Culture cells expressing M2 receptors in a suitable medium.
-
Cell Stimulation: Pre-treat cells with varying concentrations of ABET for 15-30 minutes.
-
Adenylyl Cyclase Activation: Stimulate the cells with a known adenylyl cyclase activator, such as forskolin (e.g., 10 µM), for 15 minutes.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP levels using a competitive ELISA-based cAMP assay kit according to the manufacturer's instructions.
Visualizations
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: General Troubleshooting Workflow.
Caption: Logical Relationships in Troubleshooting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Acetylcholine receptors (muscarinic) | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 6. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 7. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address solubility issues with Arecaidine but-2-ynyl ester tosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET), with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is Arecaidine but-2-ynyl ester tosylate (ABET)?
This compound (ABET) is a synthetic, potent, and selective agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR M2).[1][2] It demonstrates a 4.6-fold selectivity for M2 receptors in the atrium compared to those in the ileum. Due to its activity, ABET is utilized in research related to cardiovascular disease, neurological models like Parkinson's disease, and has been investigated for its potential anti-carcinogenic effects.[1][3][4][5] The but-2-ynyl ester group also makes it a reagent for click chemistry, as it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.[3][4]
Q2: What are the key physicochemical properties of ABET?
The fundamental properties of ABET are summarized in the table below.
| Property | Value | Citations |
| CAS Number | 119630-77-2 | [1][2][4] |
| Molecular Formula | C₁₁H₁₅NO₂・C₇H₈SO₃ | [1][2] |
| Molecular Weight | 365.44 g/mol | [1][4] |
| Form | Solid; White to off-white powder | [6][7] |
| Purity | >99% | [1] |
Q3: What is the reported solubility of this compound?
The solubility of ABET can vary based on the solvent and conditions. Published data indicates a range of solubilities, which are compiled below.
| Solvent | Reported Solubility | Citations |
| Sterile Water | Up to 100 mM | [1][7] |
| Unbuffered Water | 23.6 mg/mL (final pH 3.8) | [8] |
| 0.1M Phosphate Buffered Saline (PBS) | >10 mg/mL (final pH 6.5) | [8] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [6] |
| Methanol (B129727) | Slightly Soluble | [6] |
Q4: How should I store ABET in its solid form and as a stock solution?
Proper storage is critical to maintain the compound's stability.
-
Solid Form: The solid powder should be stored at room temperature.[1][7] It is reported to be stable for at least 12 months under these conditions.[1]
-
Stock Solutions: Once dissolved, aqueous solutions have limited stability and should be stored for only a short term.[1] For longer-term storage, it is recommended to keep stock solutions sealed and protected from light at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[3]
Troubleshooting Guide: Solubility Issues
Q5: I am having difficulty dissolving ABET in water or an aqueous buffer. What steps can I take?
If you are encountering issues dissolving ABET in an aqueous medium, consider the following troubleshooting steps:
-
Confirm Concentration: The maximum reported solubility in sterile water is 100 mM.[1][7] Attempting to prepare solutions at higher concentrations may result in incomplete dissolution.
-
Use Physical Dissolution Aids: Vigorously vortex the mixture to aid dissolution.[1] Gentle warming or the use of an ultrasonic bath can also be effective.[9] One report specifically notes that sonication may be needed to achieve a clear solution.[9]
-
Prepare a Concentrated Stock First: Dissolve the compound in a small volume of a suitable solvent (see Q6) and then add this stock solution to your aqueous experimental medium. This is a common strategy for compounds with challenging solubility.[10]
-
Check pH: For in vivo studies, dissolving ABET in physiological saline with the pH adjusted to 7.4 has been reported.[1] The tosylate salt form generally enhances aqueous solubility.[8]
Q6: Which organic solvent is recommended for preparing a concentrated stock solution of ABET?
While ABET has high water solubility, preparing a stock solution in an organic solvent is a standard practice for many biological assays.
-
Dimethyl Sulfoxide (DMSO): DMSO is a common choice for creating stock solutions of compounds for biological assays due to its high solubilizing capacity.[11] ABET is reported to be slightly soluble in DMSO.[6]
-
Methanol: Methanol is another polar organic solvent in which ABET shows slight solubility.[6] Generally, tosylate salts are soluble in polar organic solvents like methanol and ethanol.[12][13]
-
Avoid Non-polar Solvents: Tosylate salts are often insoluble in non-polar or less polar solvents like diethyl ether and acetonitrile.[14]
Q7: My ABET precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
Precipitation upon dilution into an aqueous medium is a common problem for compounds dissolved in organic solvents.[10] Here are several strategies to mitigate this issue:
-
Optimize Dilution Protocol: Add the DMSO stock solution directly into the final assay medium rather than into an intermediate aqueous solution. Components in the assay medium, such as proteins or lipids, can help maintain the compound's solubility.[10]
-
Lower Final Concentration: The simplest solution may be to work at a lower final concentration of ABET in your assay.
-
Minimize Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and interfere with assays.[10] Aim to keep the final DMSO concentration in your assay below 1%.[10]
-
Use Co-solvents: If DMSO is problematic, other water-miscible organic solvents or co-solvents can be tested, such as ethanol, dimethylacetamide (DMA), or polyethylene (B3416737) glycol (PEG).[11][15]
-
Consider Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant can help form microemulsions and improve solubility, but this must be validated for compatibility with your specific experimental setup.[11]
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of ABET
This protocol describes how to prepare a high-concentration aqueous stock of ABET.
-
Weigh Compound: Weigh out 36.54 mg of ABET (MW = 365.44 g/mol ).
-
Add Solvent: Add the solid to a sterile microcentrifuge tube or vial. Add sterile, purified water to a final volume of 1.0 mL.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes.[1] Visually inspect to ensure the solid has completely dissolved and the solution is clear.
-
Assist Dissolution (if needed): If the solid does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes, or warm gently, until a clear solution is obtained.[9]
-
Storage: For immediate use, keep on ice. For longer-term storage, aliquot and store at -20°C or -80°C.[3]
Protocol 2: General Method for Qualitative Solubility Assessment
This protocol, adapted from general methods for organic tosylates, allows for a rapid assessment of ABET solubility in various solvents.[12]
-
Aliquot Compound: Add approximately 5-10 mg of ABET to a series of clean, dry glass vials.
-
Add Solvent: To each vial, add 1 mL of a different test solvent (e.g., DMSO, ethanol, acetonitrile, PBS pH 7.4).
-
Agitate: Vortex each vial vigorously for 1-2 minutes.
-
Visually Inspect and Classify:
-
Soluble: The solid dissolves completely, yielding a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Assess Temperature Effect (Optional): If the compound is insoluble at room temperature, gently warm the vial to observe if solubility increases with temperature.
Protocol 3: Competitive Radioligand Binding Assay for M2 Receptor Activity
This protocol provides a general framework to validate the M2 receptor binding activity of ABET, a key functional characteristic. The method is based on standard competitive binding assays.[1][16]
-
Membrane Preparation: Use cell membranes from a cell line expressing the human M2 muscarinic receptor (e.g., CHO-M2 cells).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., phosphate-buffered saline).
-
Reaction Mixture: In a 96-well plate, combine:
-
Controls:
-
Total Binding: Contains membranes and radioligand only (no competitor).
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known M2 antagonist (e.g., 1 µM scopolamine) to saturate all specific binding sites.[16]
-
-
Incubation: Incubate the plate at a set temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Harvesting: Stop the reaction by rapid filtration through a glass fiber filter (e.g., GF/B) to separate bound from free radioligand.[16] Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each ABET concentration (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of ABET to determine the IC₅₀ value (the concentration of ABET that inhibits 50% of specific radioligand binding).
Visual Guides
The following diagrams illustrate key workflows and pathways relevant to working with ABET.
Caption: Troubleshooting workflow for addressing solubility issues with ABET.
Caption: Simplified signaling pathway of the M2 muscarinic receptor activated by ABET.
Caption: Standard workflow for preparing ABET for a cell-based bioassay.
References
- 1. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 5. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 499-04-7 [m.chemicalbook.com]
- 7. This compound | 119630-77-2 [amp.chemicalbook.com]
- 8. EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 9. Arecaidine | this compound | Pyridines | Ambeed.com [ambeed.com]
- 10. researchgate.net [researchgate.net]
- 11. wjbphs.com [wjbphs.com]
- 12. benchchem.com [benchchem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 15. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Ensuring Reproducibility in Assays Using Arecaidine But-2-ynyl Ester Tosylate: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility of assays involving Arecaidine but-2-ynyl ester tosylate (ABET). This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ABET) and what is its primary mechanism of action?
This compound (ABET) is a potent and selective synthetic agonist for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3][4][5] Its primary mechanism of action is to bind to and activate M2 receptors, which are G-protein coupled receptors (GPCRs). Canonically, this activation leads to the inhibition of adenylyl cyclase through the Gαi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3] ABET's selectivity for the M2 receptor makes it a valuable tool for studying cardiovascular diseases and other conditions where M2 receptor signaling is implicated.[2][3]
Q2: What are the critical physicochemical properties of ABET that I should be aware of for my experiments?
Key properties of ABET (CAS: 119630-77-2) are summarized in the table below. Adhering to the recommended storage and handling guidelines is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₃NO₅S | [5][6] |
| Molecular Weight | 365.44 g/mol | [1][4][5] |
| Purity | Typically >95-99% | [1][6] |
| Solubility | Soluble up to 100 mM in water | [1][7] |
| Storage (Solid) | Room temperature; stable for at least 12 months. For long-term storage, a cool, dry place is recommended. | [1][6] |
| Storage (Solution) | Prepare fresh solutions for each experiment. If short-term storage is necessary, store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. | [2][8] |
Q3: How does the alkyne group in ABET affect its use in assays?
The but-2-ynyl ester group in ABET contains an internal alkyne. This functional group allows ABET to be used as a reagent in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2][9] This feature enables the covalent labeling and visualization of M2 receptors or the identification of ABET-binding proteins. However, the reactivity of the alkyne group can also present challenges, such as potential non-specific reactions or compound instability under certain conditions.
Q4: Are there alternatives to ABET for studying M2 receptor activation?
Yes, other muscarinic agonists can be used, though they may differ in their selectivity and potency for the M2 receptor. A comparison of ABET with other common mAChR agonists is provided below.
| Compound | Receptor Selectivity | Key Characteristics |
| This compound (ABET) | M2 selective (4.6-fold over M3 in some tissues) | High M2 selectivity, contains an alkyne group for click chemistry. |
| Arecaidine Propargyl Ester (APE) | M2 selective | Structurally similar to ABET, also a potent M2 agonist. |
| Oxotremorine | M2/M4 selective | Commonly used in neurological models. |
| Bethanechol | M2 selective | Used clinically for urinary retention, but with lower receptor specificity than ABET. |
| Carbachol | Pan-muscarinic agonist | Activates all muscarinic receptor subtypes. |
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Assay Results
| Potential Cause | Troubleshooting Step |
| ABET Degradation | - Prepare fresh stock solutions of ABET for each experiment. Aqueous solutions can be unstable. - If using frozen stock solutions, aliquot to avoid multiple freeze-thaw cycles. - Verify the purity of your ABET stock using techniques like HPLC. |
| Inconsistent Cell Culture Conditions | - Maintain consistent cell passage numbers and seeding densities. - Regularly test for mycoplasma contamination. - Ensure uniform incubation conditions (temperature, CO₂, humidity). |
| Pipetting Errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure thorough mixing of solutions before aliquoting. |
| Assay-Specific Variability | - For functional assays (e.g., ileum contraction), ensure proper tissue equilibration and consistent resting tension. - In binding assays, incomplete washing to separate bound and free radioligand can be a source of variability. Ensure a consistent and thorough washing procedure. |
Issue 2: Lower than Expected Agonist Potency or Efficacy
| Potential Cause | Troubleshooting Step |
| Incorrect ABET Concentration | - Confirm the molecular weight and purity of your ABET lot and recalculate the concentration. - Perform a dose-response curve to determine the optimal concentration range. |
| Receptor Desensitization | - Reduce the incubation time with ABET. Prolonged exposure to agonists can lead to receptor desensitization and downregulation. - Consider using a cell line with a higher M2 receptor expression level. |
| Presence of Antagonists | - Ensure that no components of the assay buffer or cell culture medium have antagonistic effects on M2 receptors. - If studying antagonists, ensure complete washout of the antagonist before adding ABET. |
| Low Receptor Expression | - Verify the expression of M2 receptors in your cell line or tissue preparation using techniques like Western blotting, qPCR, or radioligand binding. |
Issue 3: Non-Specific Effects or Off-Target Activity
| Potential Cause | Troubleshooting Step |
| High ABET Concentration | - Use the lowest effective concentration of ABET as determined by a dose-response curve to minimize off-target effects. |
| Interaction of the Alkyne Group | - In assays not utilizing the alkyne for click chemistry, consider if it might be non-specifically interacting with other cellular components. - Run control experiments with a structurally similar compound lacking the alkyne group, if available. |
| Activation of Other Muscarinic Receptor Subtypes | - Although ABET is M2 selective, at high concentrations it may activate other muscarinic receptor subtypes. Use selective antagonists for other mAChR subtypes (e.g., pirenzepine (B46924) for M1, 4-DAMP for M3) to confirm that the observed effect is M2-mediated. |
Experimental Protocols
Protocol 1: Guinea Pig Ileum Contraction Assay
This protocol is adapted from standard organ bath techniques and is suitable for assessing the contractile response to M2 receptor activation by ABET.[6][7][10]
1. Tissue Preparation:
-
Euthanize a guinea pig via a humane and approved method.
-
Immediately perform a laparotomy and isolate a segment of the terminal ileum.
-
Place the isolated ileum in a petri dish containing Krebs-Henseleit solution at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Gently flush the lumen of the ileum segment to remove its contents.
-
Cut the ileum into 2-3 cm segments.
2. Mounting the Tissue:
-
Tie one end of an ileum segment to a tissue holder and the other end to an isotonic force transducer.
-
Mount the tissue in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubble with 95% O₂ / 5% CO₂.
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with washes every 15 minutes.
3. Generating a Concentration-Response Curve:
-
After equilibration, record a stable baseline.
-
Add ABET to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 1 nM to 10 µM).
-
Allow the tissue to reach a maximal response at each concentration before adding the next.
-
Record the contractile response at each concentration.
4. Data Analysis:
-
Plot the contractile response against the logarithm of the ABET concentration to generate a concentration-response curve.
-
Calculate the EC₅₀ (the concentration of ABET that produces 50% of the maximal response) and the Emax (the maximum contractile response).
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of ABET for the M2 receptor using a radiolabeled antagonist.[11][12][13]
1. Membrane Preparation:
-
Homogenize cells or tissues expressing M2 receptors in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radiolabeled M2 antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of ABET.
-
To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a non-labeled M2 antagonist (e.g., atropine).
-
Incubate the plate at room temperature with gentle agitation to allow binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to trap the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
5. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of ABET.
-
Plot the specific binding as a percentage of the control (no ABET) against the logarithm of the ABET concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of ABET that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) for ABET using the Cheng-Prusoff equation.
Signaling Pathways and Workflows
M2 Muscarinic Receptor Signaling Pathway
Activation of the M2 muscarinic receptor by ABET initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase by the Gαi subunit, leading to a decrease in cAMP levels. Non-canonical pathways can also be activated, including the modulation of the PI3K/Akt/mTORC1 pathway and signaling through β-arrestin.[1][2][3]
Caption: M2 Muscarinic Receptor Signaling Cascade.
Experimental Workflow for a Competitive Binding Assay
The following diagram outlines the key steps in performing a competitive radioligand binding assay to determine the affinity of ABET for the M2 receptor.
Caption: Competitive Radioligand Binding Assay Workflow.
Logical Flow for Troubleshooting Assay Variability
This diagram provides a logical approach to troubleshooting issues with assay reproducibility when using ABET.
Caption: Troubleshooting Logic for Assay Variability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 10. Guinea Pig Ileum [sheffbp.co.uk]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Arecaidine but-2-ynyl ester tosylate and Arecaidine propargyl ester (APE) for M2 Muscarinic Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used M2 muscarinic acetylcholine (B1216132) receptor (mAChR) agonists: Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET) and Arecaidine propargyl ester (APE). Both compounds are valuable tools in the study of cholinergic signaling, particularly in cardiovascular research and other areas where M2 receptor modulation is of interest. This document aims to provide an objective comparison of their performance, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.
Introduction
Arecaidine but-2-ynyl ester tosylate and Arecaidine propargyl ester are synthetic analogs of arecaidine, an alkaloid derived from the areca nut.[1] They are potent agonists at muscarinic acetylcholine receptors, with a notable selectivity for the M2 subtype.[1] The M2 receptor is predominantly expressed in the heart, where it mediates the inhibitory effects of acetylcholine on heart rate and contractility, as well as in the smooth muscles of various organs.[1][2] The structural difference between the two compounds lies in the ester side chain: ABET possesses a but-2-ynyl group, while APE has a propargyl group.[1] This subtle structural variation leads to differences in their pharmacological profiles, particularly in their selectivity for cardiac M2 receptors.
Chemical Structures
| Compound | Structure |
| This compound (ABET) | CH3-C≡C-CH2-O-C(=O)-[Arecaidine core].TsOH |
| Arecaidine propargyl ester (APE) | HC≡C-CH2-O-C(=O)-[Arecaidine core] |
Performance Comparison: Potency and Selectivity
The primary distinction in the performance of ABET and APE lies in their selectivity for cardiac M2 receptors over those in the ileum. While both are potent M2 agonists, ABET demonstrates a higher degree of selectivity for cardiac M2 receptors.[1][3] This is quantified by the cardiac/ileal potency ratio, which is significantly higher for ABET.[1]
Functional Potency (EC50)
The potency of these agonists has been evaluated in functional assays, such as the guinea pig isolated atria (rich in M2 receptors) and ileum (predominantly M3, but also M2 receptors) contraction assays. The negative logarithm of the half-maximal effective concentration (-log EC50) is a measure of potency, with higher values indicating greater potency.
| Compound | Tissue | Receptor Subtype | -log EC50 | Reference |
| ABET | Guinea Pig Atria | M2 | 8.22 (approx.) | [1][4] |
| Guinea Pig Ileum | M2/M3 | 7.77 (approx.) | [1][4] | |
| APE | Guinea Pig Atria | M2 | 8.22 | [1][4] |
| Guinea Pig Ileum | M2/M3 | 7.77 | [1][4] |
Note: The EC50 values for ABET are reported to be approximately equipotent to APE in these tissues.[1][4]
Selectivity Profile
The selectivity for cardiac M2 receptors is a key differentiator. ABET's higher potency ratio suggests it may be a more suitable tool for studies specifically targeting cardiac M2 receptor function with reduced off-target effects in tissues like the ileum.
| Compound | Cardiac/Ileal Potency Ratio (Ileum EC50 / Atria EC50) | Reference |
| ABET | 4.6 | [1][3] |
| APE | 2.8 | [1] |
Binding Affinity (Ki)
| Compound | M1 (Ki, µM) | M2 (Ki, µM) | M3 (Ki, µM) | M4 (Ki, µM) | M5 (Ki, µM) | Reference |
| ABET | Data not available | Data not available | Data not available | Data not available | Data not available | |
| APE | 1.23 | 0.0871 | 0.851 | 0.977 | 0.933 |
Mechanism of Action and Signaling Pathways
Both ABET and APE exert their effects by acting as agonists at M2 muscarinic acetylcholine receptors. The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the M2 receptor initiates a signaling cascade that leads to various cellular responses.
M2 Receptor Signaling Pathway
The activation of M2 receptors by agonists like ABET and APE triggers both canonical and non-canonical signaling pathways. The canonical pathway involves the inhibition of adenylyl cyclase by the Gαi subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in cellular excitability, a key mechanism in cardiac pacemaking.
Non-canonical pathways can also be activated, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, which can be modulated by either the Gβγ subunits or through β-arrestin-mediated signaling.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize ABET and APE are provided below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of ABET or APE for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).
-
Radioligand, e.g., [3H]-N-methylscopolamine ([3H]-NMS).
-
Test compound (ABET or APE) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
96-well plates.
-
Filter mats.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (ABET or APE).
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats, which traps the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to obtain an IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Guinea Pig Ileum Contraction Assay
This is a classic functional assay to determine the potency (EC50) of a muscarinic agonist.
Objective: To determine the EC50 of ABET or APE in inducing contraction of the guinea pig ileum.
Materials:
-
Male guinea pig.
-
Krebs-Henseleit solution (physiological salt solution).
-
Organ bath with an isometric force transducer.
-
Test compound (ABET or APE) at various concentrations.
-
Data acquisition system.
Procedure:
-
Humanely euthanize a guinea pig and isolate a segment of the ileum.
-
Mount the ileum segment in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate under a resting tension.
-
Construct a cumulative concentration-response curve by adding increasing concentrations of the test compound (ABET or APE) to the organ bath.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissue with fresh Krebs-Henseleit solution to return to baseline.
-
Plot the contractile response (as a percentage of the maximal response) against the logarithm of the agonist concentration.
-
Determine the EC50 value from the resulting sigmoidal curve.
Synthesis
Both ABET and APE are synthesized from the common precursor, arecaidine. The general synthetic route involves the esterification of arecaidine with the corresponding alcohol.
Synthesis of this compound (ABET)
The synthesis of ABET is typically achieved through a two-step process:
-
Synthesis of But-2-ynyl Tosylate: But-2-yn-1-ol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as dichloromethane (B109758) (DCM).
-
Esterification: Arecaidine is deprotonated with a strong base like sodium hydride (NaH) to form the carboxylate anion. This anion then reacts with but-2-ynyl tosylate via nucleophilic substitution to form the arecaidine but-2-ynyl ester. The final tosylate salt is formed by treating the free base with p-toluenesulfonic acid.[1]
Synthesis of Arecaidine propargyl ester (APE)
A detailed, step-by-step protocol for the synthesis of APE is not as commonly published as for ABET. However, it is synthesized via the esterification of arecaidine with propargyl alcohol. A likely method, similar to that of other arecaidine esters, would involve a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) or using a Steglich esterification with dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
Conclusion
Both this compound and Arecaidine propargyl ester are potent M2 muscarinic receptor agonists that serve as valuable pharmacological tools. The choice between them will largely depend on the specific research question.
-
This compound (ABET) is the preferred choice for studies requiring higher selectivity for cardiac M2 receptors, potentially minimizing confounding effects from other muscarinic receptor subtypes in tissues like the ileum.[1][3]
-
Arecaidine propargyl ester (APE) is a well-characterized, potent M2 agonist and is a suitable alternative, particularly when a slightly broader M2 agonist profile is acceptable or when its binding affinities across all muscarinic subtypes are a necessary reference.
Researchers should carefully consider the selectivity profiles and the specific tissue or cell type under investigation to make an informed decision. The experimental protocols provided in this guide offer a starting point for the in vitro characterization and comparison of these and other muscarinic receptor ligands.
References
- 1. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 2. Muscarinic properties of compounds related to arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Arecaidine But-2-ynyl Ester Tosylate: A Comparative Analysis of its M2 Muscarinic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET) for the M2 muscarinic acetylcholine (B1216132) receptor (mAChR) versus other muscarinic receptor subtypes. The information presented herein is compiled from published experimental data to assist researchers in evaluating ABET for their specific applications.
Arecaidine but-2-ynyl ester tosylate is recognized as a potent and selective agonist for the M2 muscarinic acetylcholine receptor.[1] Its selectivity is crucial for research targeting M2-mediated physiological effects, such as the regulation of cardiovascular function, while minimizing off-target effects at other muscarinic receptor subtypes.
Quantitative Selectivity Profile
| Compound | Receptor Subtype | Preparation | Potency (-log EC50) | Selectivity Ratio (M2 vs. M3) | Reference |
| This compound (ABET) | M2 | Guinea-pig isolated atria | ~8.22 (equipotent to APE) | 4.6 | [4][5] |
| M1 | Pithed rat (ganglionic) | Equipotent to APE | - | [4][5] | |
| M3 | Guinea-pig isolated ileum | ~7.77 (equipotent to APE) | [4][5] | ||
| M4 | Not available | Not available | - | ||
| M5 | Not available | Not available | - | ||
| Arecaidine propargyl ester (APE) | M2 | Guinea-pig isolated atria | 8.22 | 2.8 | [4][5] |
| M1 | Pithed rat (ganglionic) | Potent agonist | - | [4][5] | |
| M3 | Guinea-pig isolated ileum | 7.77 | [4][5] |
Experimental Protocols
The functional data presented above were primarily derived from classical pharmacological preparations involving isolated tissues. The following are detailed methodologies representative of the key experiments cited.
Isolated Guinea-Pig Atria Assay (M2 Receptor Activity)
This assay assesses the negative chronotropic effect of muscarinic agonists on the heart rate, a response predominantly mediated by M2 receptors.
-
Tissue Preparation: Male guinea pigs are euthanized, and the hearts are rapidly excised. The atria are dissected and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 32°C, and continuously gassed with 95% O2 and 5% CO2.
-
Data Recording: The spontaneous beating rate of the atria is recorded isometrically using a force transducer connected to a polygraph.
-
Experimental Procedure: After an equilibration period, cumulative concentration-response curves are generated by adding the agonist in a stepwise manner to the organ bath.
-
Data Analysis: The negative chronotropic responses are expressed as a percentage of the maximal inhibition of the heart rate. The EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined from the concentration-response curves.
Isolated Guinea-Pig Ileum Assay (M3 Receptor Activity)
This assay measures the contractile response of the small intestine to muscarinic agonists, which is primarily mediated by M3 receptors.
-
Tissue Preparation: A segment of the terminal ileum is removed from a male guinea pig and placed in Krebs-Henseleit solution. A 2-3 cm piece is suspended in an organ bath under a resting tension of 1 g.
-
Data Recording: Isotonic or isometric contractions are recorded using a suitable transducer.
-
Experimental Procedure: Following an equilibration period, cumulative concentration-response curves to the agonist are constructed.
-
Data Analysis: The contractile responses are measured and plotted against the logarithm of the agonist concentration to determine the EC50 value.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the experimental context and the underlying biological mechanisms, the following diagrams are provided.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Experimental Workflow for Functional Assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Arecaidine But-2-ynyl Ester Tosylate and Other M2 Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and potency of Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET), a selective M2 muscarinic acetylcholine (B1216132) receptor (mAChR) agonist, with other notable M2 agonists. The information presented is collated from preclinical research to assist in the evaluation of these compounds for therapeutic and research applications.
Executive Summary
Arecaidine but-2-ynyl ester tosylate is a potent and selective M2 muscarinic agonist.[1][2][3] Experimental data, primarily from studies on guinea pig tissues, indicates that its potency is comparable to that of Arecaidine Propargyl Ester (APE), another well-characterized M2 agonist. Notably, ABET exhibits a higher selectivity for cardiac M2 receptors over those in the ileum, with a selectivity ratio of 4.6.[4][5] This suggests a potential for more targeted cardiovascular effects. This guide will delve into the quantitative data supporting these observations, outline the experimental methodologies used, and provide a comparative overview with other M2 agonists such as Carbachol and Oxotremorine.
Quantitative Comparison of M2 Agonist Potency and Efficacy
The following tables summarize the key pharmacological parameters for ABET and other M2 agonists. The potency of ABET is inferred from its reported equipotency with Arecaidine Propargyl Ester (APE) in functional assays.[4][5]
Table 1: Potency of Arecaidine Esters at M2 Receptors
| Compound | Tissue | Receptor Subtype | -logEC50 | EC50 (nM) | Reference |
| This compound (ABET) | Guinea Pig Atria | M2 | ~8.22 | ~6 | [4][5] |
| Guinea Pig Ileum | M2 | ~7.77 | ~17 | [4][5] | |
| Arecaidine Propargyl Ester (APE) | Guinea Pig Atria | M2 | 8.22 | 6 | [4][5] |
| Guinea Pig Ileum | M2 | 7.77 | 17 | [4][5] |
Table 2: M2 Receptor Selectivity of Arecaidine Esters
| Compound | Cardiac M2 Potency (-logEC50) | Ileal M2 Potency (-logEC50) | Selectivity Ratio (Cardiac/Ileal) | Reference |
| This compound (ABET) | ~8.22 | ~7.77 | 4.6 | [4][5] |
| Arecaidine Propargyl Ester (APE) | 8.22 | 7.77 | 2.8 | [4][5] |
Table 3: Comparative Potency of Various M2 Agonists
| Compound | Receptor Selectivity | Potency | Key Characteristics |
| This compound (ABET) | M2 Selective | High | High selectivity for cardiac M2 receptors.[4][5] |
| Carbachol | Non-selective Muscarinic | Moderate | Broadly active across muscarinic receptor subtypes. |
| Oxotremorine | M2/M4 Preferring | High | Also exhibits significant activity at M4 receptors.[4] |
| Bethanechol | M2 Selective | Moderate | Used clinically for urinary retention, moderate M2 selectivity.[1] |
Experimental Protocols
The data presented in this guide are derived from established experimental protocols designed to assess the potency and efficacy of muscarinic agonists. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the M2 receptor.
-
Materials:
-
Cell membranes expressing the human M2 muscarinic receptor.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.
-
Test compounds (e.g., this compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [³H]-NMS and varying concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays: Isolated Tissue Preparations
Functional assays on isolated tissues are used to determine the potency (EC50) and efficacy of an agonist in eliciting a physiological response.
-
Objective: To determine the concentration-response curve and EC50 value of the test compound in tissues rich in M2 receptors.
-
Tissues:
-
Guinea Pig Atria: The sinoatrial node is rich in M2 receptors, and their activation leads to a negative chronotropic effect (decrease in heart rate).
-
Guinea Pig Ileum: The smooth muscle of the ileum contains M2 receptors that mediate contraction.
-
-
Procedure:
-
Tissues are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
The tissue is allowed to equilibrate under a resting tension.
-
For atrial preparations, the spontaneous beating rate is recorded. For ileal preparations, isometric contractions are measured.
-
Cumulative concentration-response curves are generated by adding the agonist in a stepwise manner to the organ bath.
-
The response at each concentration is recorded until a maximal effect is observed.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the M2 receptor signaling pathway and a typical experimental workflow for evaluating M2 agonists.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for M2 Agonist Evaluation.
References
- 1. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. scbt.com [scbt.com]
- 4. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Arecaidine But-2-ynyl Ester Tosylate and Oxotremorine for Muscarinic Receptor Research
For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for elucidating the complex roles of muscarinic acetylcholine (B1216132) receptors (mAChRs) in health and disease. This guide provides a detailed comparative analysis of two commonly used muscarinic agonists: Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET) and Oxotremorine (B1194727). We present a side-by-side examination of their receptor subtype selectivity, mechanism of action, and supporting experimental data to aid in the selection of the most suitable compound for specific research applications.
Arecaidine but-2-ynyl ester tosylate is recognized as a potent and selective agonist for the M2 muscarinic acetylcholine receptor subtype.[1][2][3][4] In contrast, Oxotremorine is a non-selective muscarinic agonist, activating all five subtypes of muscarinic receptors (M1-M5).[5][6] This fundamental difference in receptor selectivity is a critical determinant in their respective applications in pharmacological research.
Quantitative Analysis: A Side-by-Side Comparison
| Parameter | This compound (ABET) | Oxotremorine |
| Receptor Selectivity | Selective M2 agonist[1][2][3][4] | Non-selective muscarinic agonist[5][6] |
| Binding Affinity (Ki) | M2/M4: Preferential binding suggested by computational analysis[7] | Data not available from a comprehensive comparative study |
| Functional Potency (-logEC50 / pEC50) | M2 (guinea pig atria): ~8.22 (comparable to APE)[2][8] M2 (guinea pig ileum): ~7.77 (comparable to APE)[2][8] | M1: Facilitates masculine sexual behavior[9] M2: Binds selectively in human eye longitudinal ciliary muscle[10] |
| Potency Ratio (Ileum/Atria) | 4.6 (indicating cardiac M2 selectivity)[11] | Not applicable |
Note: APE (Arecaidine Propargyl Ester) is a close structural analog of ABET, and its potency is reported to be comparable.[2][8] The potency ratio for ABET highlights its greater selectivity for cardiac M2 receptors over those in the ileum.[11] For Oxotremorine, while it is known to be a potent agonist, specific and comparable EC50 values across all subtypes from a single study are not available. Its action has been demonstrated at both M1 and M2 receptors in different biological contexts.[9][10]
Mechanism of Action and Signaling Pathways
Both this compound and Oxotremorine exert their effects by mimicking the action of the endogenous neurotransmitter acetylcholine at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. The five muscarinic receptor subtypes are broadly classified into two major signaling pathways:
-
M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of these G-proteins can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.
Due to its M2 selectivity, ABET is expected to primarily activate the Gi/o pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity.[7] In contrast, the non-selective nature of Oxotremorine results in the activation of both Gq/11 and Gi/o pathways, leading to a broader range of physiological responses.[5]
Experimental Protocols
The characterization and comparison of muscarinic agonists like ABET and Oxotremorine typically involve a series of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
-
Membrane Preparation: Cell lines stably expressing a single human muscarinic receptor subtype (M1-M5) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Competition Binding: A fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (ABET or Oxotremorine).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays: Calcium Mobilization
This assay measures the ability of an agonist to activate Gq-coupled receptors (M1, M3, M5) by detecting changes in intracellular calcium levels.
-
Cell Culture and Dye Loading: Cells expressing the target muscarinic receptor subtype are plated in a microplate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (ABET or Oxotremorine) is added to the wells at various concentrations.
-
Fluorescence Measurement: A fluorescent plate reader is used to measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined.
Functional Assays: Guinea Pig Ileum Contraction
This classic organ bath experiment is often used to assess the functional potency of muscarinic agonists, particularly at M2 and M3 receptors.
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with carbogen (B8564812) (95% O2, 5% CO2).
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record muscle contractions.
-
Cumulative Concentration-Response Curve: The test compound is added to the organ bath in a cumulative manner, with increasing concentrations. The contractile response at each concentration is recorded.
-
Data Analysis: The magnitude of contraction is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 and Emax (maximum effect) can be determined.
Conclusion
The choice between this compound and Oxotremorine should be guided by the specific research question. For studies focused on the role of the M2 receptor subtype, particularly in the cardiovascular system, the high selectivity of ABET makes it an invaluable tool.[1][2][3][4][11] Its preferential action on the Gi/o signaling pathway allows for the dissection of M2-mediated effects without the confounding activation of other muscarinic receptor subtypes.
Conversely, Oxotremorine's non-selective profile makes it suitable for studies investigating the overall effects of pan-muscarinic activation or for initial screening purposes where the specific receptor subtype involved is unknown.[5][6] However, its lack of selectivity can complicate the interpretation of results, as the observed physiological effects will be a composite of actions at multiple receptor subtypes.
For drug development professionals, understanding these differences is crucial for designing experiments that can accurately predict the therapeutic potential and potential side-effect profiles of novel muscarinic ligands. The use of both selective and non-selective agonists in parallel can provide a more complete understanding of the pharmacology of the muscarinic receptor system.
References
- 1. This compound (CAS 119630-77-2): R&D Systems [rndsystems.com]
- 2. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. m.youtube.com [m.youtube.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence that the M1 muscarinic receptor subtype mediates the effects of oxotremorine on masculine sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic receptor M1 and M2 subtypes in the human eye: QNB, pirenzipine, oxotremorine, and AFDX-116 in vitro autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of Arecaidine but-2-ynyl ester tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET), a potent muscarinic acetylcholine (B1216132) receptor (mAChR) agonist. By objectively comparing its performance with alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating cholinergic signaling and developing novel therapeutics.
Introduction to Arecaidine but-2-ynyl ester tosylate (ABET)
This compound is a synthetic compound recognized for its high affinity and selectivity for the M2 subtype of muscarinic acetylcholine receptors.[1][2] Structurally derived from arecaidine, an alkaloid found in the areca nut, ABET has emerged as a key pharmacological tool for studying M2 receptor function, particularly in the cardiovascular system. Its ability to dose-dependently decrease mean arterial pressure and heart rate in preclinical models underscores its potent M2-mediated activity.[2] Recent studies have also explored its potential anti-carcinogenic effects, indicating a broader therapeutic relevance. This guide delves into the specifics of its binding profile, offering a comparative look at its cross-reactivity with other muscarinic receptor subtypes and related compounds.
Comparative Binding Profile
The selectivity of a pharmacological agent is paramount to its utility as a research tool and its potential as a therapeutic candidate. The following tables summarize the available quantitative data on the binding affinity and potency of ABET and its comparators at various muscarinic receptor subtypes.
Table 1: Potency of Arecaidine Esters at M1 and M2 Muscarinic Receptors
| Compound | Receptor Subtype | Tissue/Preparation | Potency (-log EC50) | Selectivity Ratio (Ileum/Atria) | Reference |
| Arecaidine but-2-ynyl ester (ABET) | M2 | Guinea-pig atria | ~8.22 | 4.6 | [3] |
| M2 | Guinea-pig ileum | ~7.77 | [3] | ||
| M1 | Pithed rat ganglion | Potent agonist | N/A | [3] | |
| Arecaidine propargyl ester (APE) | M2 | Guinea-pig atria | 8.22 | 2.8 | [3] |
| M2 | Guinea-pig ileum | 7.77 | [3] | ||
| M1 | Pithed rat ganglion | Potent agonist | N/A | [3] |
*Values for ABET at M1 and M2 receptors are stated to be approximately equipotent to APE in the cited literature.
Table 2: Qualitative Cross-Reactivity Profile of ABET
| Receptor Subtype | Interaction | Evidence |
| M2 | Primary Agonist | High potency and selectivity demonstrated in functional assays.[3] |
| M4 | Potential Cross-reactivity | Recent computational studies suggest preferential binding to M2 and M4 receptors. |
| M1, M3, M5 | Undetermined | Comprehensive binding affinity data across all muscarinic subtypes is not readily available in the public domain. |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental methodologies are crucial. The following protocols outline standard assays used to characterize the binding and functional selectivity of muscarinic receptor agonists like ABET.
Radioligand Binding Assay for Muscarinic Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at human M1-M5 muscarinic receptor subtypes.
Materials:
-
Cell Membranes: Prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[4]
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), a high-affinity muscarinic antagonist.[5][6]
-
Test Compound: this compound (ABET).
-
Non-specific Binding Control: Atropine (10 µM final concentration).[7]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[5]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine.
Procedure:
-
Membrane Preparation: Homogenize CHO-K1 cells expressing the target muscarinic receptor subtype in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Collect the supernatant and centrifuge at high speed to pellet the cell membranes. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [3H]NMS (at a concentration close to its Kd), and cell membrane suspension.
-
Non-specific Binding: Atropine solution, [3H]NMS, and cell membrane suspension.
-
Competition Binding: Serial dilutions of ABET, [3H]NMS, and cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the ABET concentration. Determine the IC50 value (the concentration of ABET that inhibits 50% of specific [3H]NMS binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]NMS and Kd is its dissociation constant for the receptor.
Functional Assay: cAMP Accumulation Assay
This assay measures the functional consequence of M2 receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Objective: To determine the potency (EC50) of this compound in inhibiting cAMP production via the M2 receptor.
Materials:
-
Cells: CHO-K1 cells stably expressing the human M2 muscarinic receptor.
-
Test Compound: this compound (ABET).
-
Stimulating Agent: Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture: Plate the M2-expressing CHO-K1 cells in a 96-well plate and grow to 80-90% confluency.
-
Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of ABET to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the ABET concentration. Determine the EC50 value, which is the concentration of ABET that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: M2 Muscarinic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
This compound is a valuable pharmacological tool characterized by its potent and selective agonism at the M2 muscarinic receptor. The available data indicates a significant preference for M2 receptors, particularly those in cardiac tissue, over at least the M1 subtype in certain functional assays. Emerging computational evidence also points towards potential cross-reactivity with the M4 receptor subtype, a finding that warrants further experimental validation.
For researchers in drug development, the relatively high selectivity of ABET for the M2 receptor makes it a useful reference compound for screening and lead optimization programs targeting this receptor subtype. However, the lack of a complete cross-reactivity profile across all five muscarinic subtypes highlights the need for further comprehensive binding and functional studies. Such data would provide a more complete understanding of its off-target effects and refine its use as a selective M2 agonist. The experimental protocols detailed in this guide offer a robust framework for conducting such validation studies.
References
- 1. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Effects of Carbachol on Cardiac Versus Ileal M2 Muscarinic Receptors
Note on the Analyzed Compound: The initial request specified a comparative analysis of a compound referred to as "ABET." Following a comprehensive search of scientific literature, "ABET" was not identifiable as a recognized ligand for M2 muscarinic receptors. To fulfill the objective of providing a comprehensive comparison guide for researchers, this analysis has been conducted using Carbachol , a well-characterized and widely studied non-selective muscarinic receptor agonist. The data and methodologies presented herein serve as a robust template for the comparative analysis of any compound acting on M2 receptors in cardiac and ileal tissues.
This guide provides a detailed comparison of the pharmacological effects of Carbachol on M2 muscarinic acetylcholine (B1216132) receptors (M2Rs) in cardiac and ileal tissues. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the differential activity of a muscarinic agonist in these two key physiological systems. The information is presented through quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Carbachol Effects
The following table summarizes the quantitative pharmacological parameters of Carbachol at M2 receptors in cardiac and ileal preparations. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, species, and tissue preparations.
| Parameter | Cardiac M2 Receptors | Ileal M2 Receptors | Key Observations |
| Binding Affinity (Ki) | High and low affinity states observed. High affinity (KH): ~164 nM; Low affinity (KL): ~18.2 µM (porcine gastric smooth muscle, considered analogous to ileal M2)[1]. In cultured chick heart cells, Carbachol binds to a homogeneous class of low-affinity sites.[2] | Heterogeneous binding, often with a high-affinity state for agonists. In porcine gastric smooth muscle, high-affinity (KH) of 164 nM and low-affinity (KL) of 18.2 µM were reported.[1] | Both tissues can exhibit multiple affinity states for agonists, which is characteristic of G protein-coupled receptors. The presence of high-affinity states is often associated with efficient receptor-G protein coupling. |
| Potency (EC50/pD2) | Negative inotropic effect (guinea pig left atria): pD2 ≈ 5.80[3]. Negative chronotropic effect (guinea pig right atria): pD2 ≈ 5.38[3]. | Contraction of guinea pig ileum: EC50 ≈ 0.021 µM[4]. Activation of cationic conductance in guinea pig ileal smooth muscle cells: -log EC50 ≈ 5.12[5]. | Carbachol generally exhibits higher potency in inducing contraction in the ileum compared to its negative chronotropic and inotropic effects in the heart. |
| Functional Response | Negative chronotropy (decreased heart rate)[5]. Negative inotropy (decreased force of contraction, primarily in the atria)[5]. | Smooth muscle contraction. Inhibition of adenylate cyclase. | The physiological outcomes of M2 receptor activation are tissue-specific, leading to a decrease in cardiac function versus an increase in smooth muscle contraction in the ileum. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for key experiments used to characterize the effects of compounds like Carbachol on cardiac and ileal M2 receptors.
1. Radioligand Binding Assay for M2 Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of a compound for M2 receptors in a competitive binding experiment.
-
Tissue Preparation:
-
Excise guinea pig heart (atria) or ileum and place in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Mince the tissue and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled M2 receptor antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) to each well.
-
Add increasing concentrations of the unlabeled test compound (e.g., Carbachol).
-
To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., atropine) to a set of wells.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50 of the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
2. In Vitro Isolated Organ Bath for Functional Potency
This protocol describes the measurement of the functional effects of a compound on isolated cardiac or ileal tissue.
-
Tissue Preparation:
-
Cardiac (e.g., Guinea Pig Atria):
-
Humanely euthanize a guinea pig and rapidly excise the heart, placing it in oxygenated Krebs-Henseleit solution.
-
Dissect the left and right atria. For negative chronotropy, use the spontaneously beating right atrium. For negative inotropy, the left atrium can be electrically stimulated.
-
Mount the atrial preparation in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes).
-
-
Ileum (e.g., Guinea Pig):
-
Humanely euthanize a guinea pig and excise a segment of the terminal ileum.
-
Flush the lumen with Tyrode's solution to remove contents.
-
Cut the ileum into segments of 2-3 cm.
-
Mount the ileal segment in an organ bath containing Tyrode's solution at 37°C and bubbled with 95% O2 / 5% CO2.
-
Attach one end to a fixed hook and the other to an isometric force transducer.
-
Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes).
-
-
-
Functional Assay:
-
Record baseline contractile activity (force and/or rate for atria; tension for ileum).
-
Add the test compound (e.g., Carbachol) to the organ bath in a cumulative manner, allowing the response to each concentration to stabilize before adding the next.
-
Record the change in contractile force (inotropy), beating rate (chronotropy), or tension.
-
Construct a concentration-response curve by plotting the response against the logarithm of the agonist concentration.
-
Analyze the curve using non-linear regression to determine the EC50 (potency) and the maximum response (efficacy).
-
Mandatory Visualizations
Signaling Pathways
Caption: Cardiac M2 Receptor Signaling Pathway.
Caption: Ileal M2 Receptor Signaling Pathways.
Experimental Workflow
Caption: Isolated Organ Bath Experimental Workflow.
References
- 1. Different binding properties of muscarinic M2-receptor subtypes for agonists and antagonists in porcine gastric smooth muscle and mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of agonists and antagonists to muscarinic acetylcholine receptors on intact cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple agonist binding sites of muscarinic acetylcholine receptors and their relation to the negative inotropic action of agonists in guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic receptor subtypes controlling the cationic current in guinea-pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional role of M2 muscarinic receptors in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Arecaidine but-2-ynyl Ester Tosylate: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET) with Alternative Muscarinic M2 Receptor Agonists, Supported by Experimental Data and Protocols.
Introduction
Cardiovascular Effects of Arecaidine but-2-ynyl Ester Tosylate
The primary and most well-documented effect of ABET is its action as a selective M2 muscarinic agonist, which leads to a dose-dependent decrease in mean arterial pressure and heart rate in rats[1][2]. Activation of M2 receptors in the heart is a key mechanism in the parasympathetic regulation of cardiovascular function, primarily acting to slow the heart rate[3].
Comparison with Alternative M2 Agonists
ABET's cardiovascular effects can be compared with other muscarinic agonists, such as its close structural analog Arecaidine Propargyl Ester (APE), and other compounds like Oxotremorine and Bethanechol.
| Compound | Receptor Selectivity | Potency (-log EC50) at Atrial M2 Receptors | Potency (-log EC50) at Ileal M2 Receptors | Cardiac vs. Ileal M2 Selectivity Ratio | Reference |
| This compound (ABET) | M2-selective | 8.22 | 7.77 | 4.6 | [4] |
| Arecaidine Propargyl Ester (APE) | M2-selective | 8.22 | 7.77 | 2.8 | [4] |
| Oxotremorine | Non-selective muscarinic agonist | Data not available | Data not available | Low | [5] |
| Bethanechol | Muscarinic agonist | Data not available | Data not available | Moderate | [6][7] |
Key Observation: ABET demonstrates a higher selectivity for cardiac M2 receptors compared to its close analog APE, making it a valuable tool for specifically studying cardiac muscarinic signaling.
Anti-Carcinogenic Effects of this compound
A recent study published in March 2025 has unveiled a novel application for ABET in oncology, specifically in the context of breast cancer[8][9]. This research demonstrated that ABET can inhibit the proliferation and induce apoptosis in human breast cancer cell lines, MDA-MB-231 and MCF-7[8][9]. The authors of this study suggest that these effects are mediated through the activation of muscarinic receptors, which have been implicated in the regulation of cell growth in various cancers[10].
Given the novelty of this research, independent validation studies have not yet been published. The original researchers state that "Additional in-vivo studies are necessary to validate ABET's anti-neoplastic efficacy"[9].
Comparison with Alternative Muscarinic Agonists in Cancer Research
The use of muscarinic agonists in cancer research is an emerging field. While direct comparisons of ABET with other agonists in breast cancer models are not available, other muscarinic agonists have been investigated in different cancer types. For instance, Bethanechol is being investigated in a clinical trial for pancreatic cancer[11], and Oxotremorine has been studied for its neuroprotective effects in a cellular model of Alzheimer's disease, which involves pathways relevant to cell survival and death[12].
| Compound | Cancer Type Investigated | Observed Effects | Reference |
| This compound (ABET) | Breast Cancer (in vitro) | Inhibition of viability, growth, clonogenicity, and migration; induction of cell cycle arrest and apoptosis. | [8][9] |
| Bethanechol | Pancreatic Cancer (Clinical Trial) | Under investigation in combination with chemotherapy. | [11] |
| Oxotremorine | Not directly in cancer, but in a neurodegenerative model | Neuroprotective and antioxidant roles. | [12] |
Experimental Protocols
To facilitate the independent validation and further investigation of ABET's effects, detailed protocols for key experiments are provided below.
In Vivo Cardiovascular Monitoring in Rats
This protocol outlines the measurement of blood pressure and heart rate in anesthetized rats following the administration of a test compound.
Materials:
-
Wistar rats
-
Anesthetic agents (e.g., urethane, ketamine, xylazine)
-
Pressure transducer
-
Data acquisition system (e.g., PowerLab)
-
Catheters for arterial and venous cannulation
-
Saline solution
Procedure:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the carotid artery for blood pressure measurement and connect the catheter to a pressure transducer.
-
Cannulate the jugular vein for intravenous drug administration.
-
Allow the animal to stabilize for a period before recording baseline blood pressure and heart rate.
-
Administer this compound or a comparator compound intravenously.
-
Record the changes in mean arterial pressure and heart rate continuously using a data acquisition system.
A detailed protocol for invasive blood pressure measurement in rats can be found in the literature[13].
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity and is a common method to determine cytotoxicity.
Materials:
-
MDA-MB-231 and MCF-7 breast cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound and comparator compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Detailed protocols for MTT assays can be found from various sources[14][15][16][17].
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MDA-MB-231 and MCF-7 breast cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
This compound and comparator compounds
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Detailed protocols for Annexin V/PI staining are widely available[18][19][20][21][22].
Visualizations
Signaling Pathway of M2 Muscarinic Receptor Activation
Caption: M2 muscarinic receptor signaling pathway activated by ABET.
Experimental Workflow for In Vitro Anti-Cancer Effect Validation
Caption: Workflow for in vitro validation of anti-cancer effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arecaidine but-2-ynyl ester (tosylate) - MedChem Express [bioscience.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M2 muscarinic receptor inhibition of agonist-induced cyclic adenosine monophosphate accumulation and relaxation in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-carcinogenic effects of this compound on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 12. Neuroprotective and Antioxidant Role of Oxotremorine-M, a Non-selective Muscarinic Acetylcholine Receptors Agonist, in a Cellular Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. 3.4. MTT Cell Proliferation Assay [bio-protocol.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. kumc.edu [kumc.edu]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. bosterbio.com [bosterbio.com]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to Cholinergic Agents: Arecaidine but-2-ynyl ester tosylate in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Arecaidine (B1214280) but-2-ynyl ester tosylate (ABET), a potent muscarinic M2 receptor agonist, against other well-characterized cholinergic agents: Xanomeline (B1663083), Pilocarpine (B147212), and Cevimeline. The information presented herein is intended to assist researchers in selecting the appropriate pharmacological tools for their studies by providing a side-by-side analysis of receptor binding affinities and functional potencies, supported by detailed experimental methodologies.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of the selected cholinergic agonists across the five human muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). Lower Kᵢ and EC₅₀ values indicate higher affinity and potency, respectively.
Table 1: Muscarinic Receptor Binding Affinities (Kᵢ, nM)
| Agonist | M1 | M2 | M3 | M4 | M5 | Predominant Selectivity |
| Arecaidine but-2-ynyl ester tosylate | Data Not Available | Potent Agonist [1][2] | Data Not Available | Data Not Available | Data Not Available | M2 [1][2] |
| Xanomeline | High Affinity[3][4] | High Affinity[3][4] | High Affinity[3][4] | High Affinity[3][4] | High Affinity[3][4] | M1/M4[5][6] |
| Pilocarpine | 7943[7] | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Non-selective |
| Cevimeline | High Affinity[8][9][10] | Lower Affinity | High Affinity [8][9][10] | Lower Affinity | Data Not Available | M1/M3[8][9][10] |
Table 2: Muscarinic Receptor Functional Potencies (EC₅₀, nM)
| Agonist | M1 | M2 | M3 | M4 | M5 |
| This compound | Agonist activity noted[11] | -logEC₅₀ = 8.22 (atria) [11] | -logEC₅₀ = 7.77 (ileum)[11] | Data Not Available | Data Not Available |
| Xanomeline | 0.3[12] | 92.5[12] | 5[12] | 52[12] | 42[12] |
| Pilocarpine | 18,000 (PI turnover)[13] | 4,500 (GTPase)[13] | Data Not Available | Agonist activity noted[14] | Data Not Available |
| Cevimeline | 23[15] | 1040[15] | 48[15] | 1310[15] | 63[15] |
Note: The EC₅₀ value for this compound at M2 receptors is presented as a -logEC₅₀ from functional assays in isolated guinea pig atria, a tissue rich in M2 receptors.[11] The value for M3 is from guinea pig ileum, which also expresses M3 receptors.[11] Pilocarpine's EC₅₀ values are from different assay types, indicating its partial agonist activity.[13]
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. The general methodologies for these key experiments are outlined below.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand.
Workflow for a Radioligand Binding Assay.
Protocol Outline:
-
Membrane Preparation: Membranes are isolated from cells (e.g., Chinese Hamster Ovary - CHO) stably expressing a single human muscarinic receptor subtype (M1-M5).
-
Competitive Binding: A fixed concentration of a subtype-selective radioligand (e.g., [³H]-N-methylscopolamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by an agonist binding to its receptor.
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors.
Protocol Outline:
-
Cell Preparation: Cells expressing the M1, M3, or M5 receptor are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test agonist are added to the wells.
-
Signal Detection: A fluorescence plate reader measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Dose-response curves are generated, and the EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect) are calculated.
This assay measures the activation of Gi-coupled muscarinic receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[16][17]
Workflow for a GTPγS Binding Assay.
Protocol Outline:
-
Membrane Preparation: Membranes from cells expressing the M2 or M4 receptor subtype are prepared.
-
Binding Reaction: The membranes are incubated with a fixed concentration of [³⁵S]GTPγS and GDP in the presence of varying concentrations of the test agonist.
-
Separation: The reaction is terminated by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Detection: The radioactivity retained on the filters is measured by scintillation counting.
-
Data Analysis: The amount of [³⁵S]GTPγS binding is plotted against the agonist concentration to determine the EC₅₀ and Eₘₐₓ.
Muscarinic Receptor Signaling Pathways
Muscarinic receptors mediate their effects through different G-protein signaling pathways depending on the subtype.
Muscarinic Receptor Signaling Pathways.
Summary and Conclusion
This guide provides a comparative overview of this compound and other key cholinergic agents.
-
This compound (ABET) is a potent and selective M2 muscarinic receptor agonist.[1][2] Its selectivity for the M2 subtype, particularly in cardiac tissue, makes it a valuable tool for investigating the physiological and pathological roles of this receptor.[11]
-
Xanomeline demonstrates a preference for M1 and M4 receptors, making it a key research compound for studying the therapeutic potential of targeting these subtypes in central nervous system disorders.[5][6]
-
Pilocarpine acts as a non-selective muscarinic agonist and is often used as a classical reference compound in cholinergic research.[13]
-
Cevimeline shows selectivity for M1 and M3 receptors and is clinically used to treat conditions like xerostomia.[8][9][10]
The choice of a cholinergic agent for research purposes will depend on the specific muscarinic receptor subtype of interest and the desired functional outcome. The data and protocols presented in this guide are intended to facilitate this selection process and to provide a foundation for the design of robust and reproducible experiments in the field of cholinergic pharmacology.
References
- 1. This compound | 119630-77-2; 499-04-7 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pilocarpine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Use of cevimeline, a muscarinic M1 and M3 agonist, in the treatment of Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tribioscience.com [tribioscience.com]
- 13. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of the muscarinic receptor subtype mediating pilocarpine-induced tremulous jaw movements in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
